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Vildagliptin N-oxide

Cat. No.: B15382387
M. Wt: 319.4 g/mol
InChI Key: ZOFMUZJZEAOKOY-HHUWHTLVSA-N
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Description

Vildagliptin N-oxide is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N3O3 B15382387 Vildagliptin N-oxide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

(5S,7R)-N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-3-hydroxyadamantan-1-amine oxide

InChI

InChI=1S/C17H25N3O3/c18-9-14-2-1-3-19(14)15(21)10-20(23)16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,20,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1

InChI Key

ZOFMUZJZEAOKOY-HHUWHTLVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C[NH+](C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)[O-])C#N

Canonical SMILES

C1CC(N(C1)C(=O)C[NH+](C23CC4CC(C2)CC(C4)(C3)O)[O-])C#N

Origin of Product

United States

Foundational & Exploratory

Vildagliptin N-oxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral antihyperglycemic agent that enhances the body's natural ability to control high blood sugar by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). Vildagliptin N-oxide is a metabolite of Vildagliptin, formed through oxidation. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, metabolic pathway, and available toxicological information for this compound. The information presented herein is intended to support research, drug development, and analytical activities related to Vildagliptin and its metabolites.

Chemical Structure and Properties

This compound is characterized by the addition of an oxygen atom to the nitrogen of the adamantyl group of the parent molecule, Vildagliptin.

Chemical Structure:

  • IUPAC Name: (2S)-1-[2-[--INVALID-LINK--amino]acetyl]pyrrolidine-2-carbonitrile[1]

  • SMILES: C1C--INVALID-LINK--CC(C4)(C3)O)[O-]">C@HC#N[1]

Physicochemical Properties:

PropertyThis compoundVildagliptin (for comparison)Source
Molecular Formula C17H25N3O3C17H25N3O2[1]
Molecular Weight 319.41 g/mol 303.406 g·mol−1[2][3]
Appearance Pale yellow hygroscopic solidWhite to off-white crystalline powder[4]
Melting Point Data not available148-152 °C
Boiling Point Data not availablePredicted: 531.3±50.0 °C
Solubility Soluble in AcetonitrileFreely soluble in water[3][4]
pKa Data not availablePredicted: 9.03 (strongest basic)

Metabolic Pathway

Vildagliptin undergoes extensive metabolism in humans, with the N-oxide being one of the identified metabolites. The metabolism of Vildagliptin is noteworthy in that it is not primarily mediated by the cytochrome P450 (CYP) enzyme system. This characteristic reduces the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP enzymes.[5][6]

The formation of this compound is an oxidation reaction. While the specific enzymes responsible for this transformation have not been definitively identified in the available literature, it is plausible that flavin-containing monooxygenases (FMOs) could play a role. FMOs are a family of enzymes known to catalyze the N-oxidation of various xenobiotics.[7][8]

The major metabolic pathways of vildagliptin in humans are illustrated in the diagram below.

Vildagliptin_Metabolism Vildagliptin Vildagliptin Metabolite1 Major inactive metabolite (Hydrolysis of cyano group) Vildagliptin->Metabolite1 Hydrolysis Metabolite2 This compound (Oxidation) Vildagliptin->Metabolite2 Oxidation (e.g., FMO) Metabolite3 Other minor metabolites Vildagliptin->Metabolite3 Other pathways

Fig. 1: Simplified metabolic pathway of Vildagliptin.

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis and analysis of this compound are not widely published. However, based on available literature, the following methodologies can be adapted.

Synthesis of this compound

A general method for the preparation of vildagliptin oxidation impurities has been described in a patent, which can be adapted for the synthesis of the N-oxide.[9] This process involves the oxidation of Vildagliptin in the presence of a suitable oxidizing agent.

Workflow for Synthesis:

Synthesis_Workflow Start Start with Vildagliptin Reaction Dissolve in a suitable solvent (e.g., water, methanol, ethanol) Start->Reaction Oxidation Add an oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) and react at a controlled temperature (0-100°C) Reaction->Oxidation Monitoring Monitor reaction progress by TLC Oxidation->Monitoring Workup Remove solvent by rotary evaporation Monitoring->Workup Purification Purify the crude product by column chromatography Workup->Purification Product This compound Purification->Product HPLC_Method_Development Objective Objective: Separate and quantify This compound Column Column Selection (C18, C8) Objective->Column MobilePhase Mobile Phase Optimization (Buffer pH, Organic Modifier, Ratio) Objective->MobilePhase Detection Detector Wavelength Selection (UV Scan) Objective->Detection Validation Method Validation (Linearity, Accuracy, Precision, Specificity) Column->Validation MobilePhase->Validation Detection->Validation

References

Synthesis and Characterization of Vildagliptin N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. The formation of impurities and degradation products during the synthesis, storage, and metabolism of Vildagliptin is a critical aspect of pharmaceutical development and quality control. Vildagliptin N-oxide is a known oxidation product of Vildagliptin. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, drawing from available scientific literature and patent documentation. It includes a proposed synthesis protocol, detailed characterization methodologies, and relevant data presented in a structured format to aid researchers in its identification and analysis.

Introduction

This compound is a potential impurity and metabolite of Vildagliptin, formed by the oxidation of the tertiary amine group in the adamantane moiety. The presence of such impurities, even in trace amounts, can have implications for the safety and efficacy of the drug product. Therefore, the ability to synthesize, isolate, and characterize this compound is essential for analytical method development, impurity profiling, and forced degradation studies as mandated by regulatory agencies.

Synthesis of this compound

The synthesis of this compound typically involves the direct oxidation of Vildagliptin. A general method has been described in patent literature, which utilizes a suitable oxidizing agent.

Proposed Experimental Protocol

This protocol is based on a method described in patent CN104016895A and general principles of N-oxidation of tertiary amines.

Materials:

  • Vildagliptin

  • Hydrogen peroxide (30% solution)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Vildagliptin (1.0 g) in dichloromethane (20 mL).

  • Oxidation: To the stirred solution, add hydrogen peroxide (2.0 mL of a 30% solution).

  • Reaction Monitoring: Heat the reaction mixture to 35°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v). The reaction is typically complete within 8-30 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to yield a crude product, which may appear as a light blue oily liquid.[1]

  • Purification: Purify the crude product by column chromatography on silica gel. The column can be eluted with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the polarity with methanol).[1]

  • Isolation and Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white solid.[1] The expected yield is approximately 0.6 g.[1]

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. Standard analytical techniques are employed for this purpose. While comprehensive public data is limited, the following sections outline the expected results and methodologies. Commercial suppliers of this compound as a reference standard typically provide a certificate of analysis with detailed characterization data.[2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₇H₂₅N₃O₃PubChem[3]
Molecular Weight 319.4 g/mol PubChem[3]
IUPAC Name (5S,7R)-N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-3-hydroxyadamantan-1-amine oxidePubChem[3]
Appearance Expected to be a white to off-white solidGeneral
Spectroscopic and Chromatographic Data
TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic shifts for the protons on the adamantane and pyrrolidine rings. Protons adjacent to the N-oxide group will likely experience a downfield shift compared to Vildagliptin.
¹³C NMR The carbon NMR spectrum will show distinct signals for the 17 carbon atoms in the molecule. Carbons bonded to the N-oxide nitrogen are expected to be shifted.
Mass Spectrometry (MS) Electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 320.2. A reported experimental value is m/z 321.5, likely corresponding to the protonated molecule.[1] Fragmentation patterns would involve losses of water and parts of the adamantane and pyrrolidine moieties.
Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, the C=O stretch of the amide, and a characteristic N-O stretching vibration.
High-Performance Liquid Chromatography (HPLC) Under reversed-phase HPLC conditions, this compound is expected to be more polar than Vildagliptin and thus have a shorter retention time. The exact retention time will depend on the specific method (column, mobile phase, flow rate, etc.). It is identified as a potential degradant in forced degradation studies.[4]

Experimental Workflows and Logical Relationships

The synthesis and characterization of this compound follow a logical progression from the starting material to the final, well-characterized compound.

Synthesis_Workflow Vildagliptin Vildagliptin Oxidation Oxidation (e.g., H₂O₂) Vildagliptin->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization Pure_Product->Characterization

Caption: Workflow for the synthesis and characterization of this compound.

The formation of this compound is a key consideration in the stability testing of Vildagliptin.

Degradation_Pathway Vildagliptin Vildagliptin Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Vildagliptin->Oxidative_Stress N_Oxide This compound Oxidative_Stress->N_Oxide Other_Degradants Other Degradation Products Oxidative_Stress->Other_Degradants

References

Vildagliptin N-oxide: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Vildagliptin Impurity, from Synthesis and Analytical Detection to its Potential Biological Impact

Introduction

Vildagliptin is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, widely prescribed for the management of type 2 diabetes mellitus. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. One such impurity of interest is Vildagliptin N-oxide. This technical guide provides a comprehensive overview of this compound, including its formation, analytical quantification, and the current understanding of its biological significance. This document is intended for researchers, scientists, and drug development professionals involved in the pharmaceutical analysis and quality control of Vildagliptin.

Formation and Synthesis of this compound

This compound (Chemical Formula: C17H25N3O3, Molecular Weight: 319.4 g/mol ) is a degradation product of Vildagliptin, primarily formed under oxidative stress conditions. Forced degradation studies have demonstrated that Vildagliptin is susceptible to degradation in the presence of oxidizing agents, leading to the formation of the N-oxide derivative.

A potential synthetic route for the preparation of this compound, as described in patent literature, involves the reaction of Vildagliptin with an oxidizing agent such as hydrogen peroxide in a suitable solvent like dichloromethane. This process can be utilized to generate a reference standard of the impurity, which is essential for the development and validation of analytical methods.

Analytical Methodologies for Quantification

The accurate quantification of this compound is crucial for ensuring that its levels in the final drug product are within acceptable limits. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the analysis of Vildagliptin and its impurities.

Table 1: Representative HPLC Method Parameters for Vildagliptin Impurity Profiling
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Ammonium dihydrogen orthophosphate and octane sulfonic acid sodium salt buffer (pH 4)
Mobile Phase B Methanol and buffer (95:5 v/v)
Elution Gradient
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection UV at 210 nm
Injection Volume 10 µL

Note: The above parameters are illustrative and may require optimization for the specific quantification of this compound. Method validation should be performed in accordance with ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study to Generate this compound

Objective: To induce the formation of this compound for identification and analytical method development.

Materials:

  • Vildagliptin active pharmaceutical ingredient (API)

  • Hydrogen peroxide (30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Oxidative Degradation: Dissolve a known amount of Vildagliptin in methanol and add hydrogen peroxide to a final concentration of 3%. Stir the solution at room temperature and monitor the reaction by HPLC at regular intervals.

  • Acidic and Basic Hydrolysis: Prepare solutions of Vildagliptin in 0.1 N HCl and 0.1 N NaOH. Heat the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation.

  • Thermal Degradation: Store a solid sample of Vildagliptin in a temperature-controlled oven (e.g., 80°C) and analyze for degradation products over time.

  • Photolytic Degradation: Expose a solution of Vildagliptin to UV light and monitor for degradation.

  • Analysis: Analyze the stressed samples using a suitable HPLC-UV or HPLC-MS method to identify and quantify the degradation products, including this compound.

Protocol 2: Quantification of this compound in a Drug Substance Sample

Objective: To determine the concentration of this compound in a sample of Vildagliptin API.

Materials:

  • Vildagliptin drug substance sample

  • This compound reference standard

  • HPLC system with a validated method (as per Table 1 or an optimized equivalent)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Mobile phase and diluent

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the Vildagliptin drug substance sample and dissolve it in the diluent to a known concentration.

  • Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve. Calculate the percentage of this compound in the drug substance sample.

Regulatory Landscape and Acceptance Criteria

Currently, there are no specific limits for this compound explicitly stated in the major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or the Indian Pharmacopoeia (IP). However, the general principles of impurity control as outlined in the ICH guidelines (Q3A/B) apply. The identification and qualification thresholds for degradation products are typically based on the maximum daily dose of the drug. For Vildagliptin, with a maximum daily dose of 100 mg, the identification threshold for a degradation product would generally be 0.10% and the qualification threshold would be 0.15%. Any impurity exceeding the qualification threshold would require toxicological evaluation.

Biological Significance and Signaling Pathways

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, in turn, stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control.

Vildagliptin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream cluster_outcome Outcome Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates secretion β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells stimulates α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme inactivated by Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion decreases Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Glucagon Secretion->Improved Glycemic Control Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme inhibits This compound Vildagliptin N-oxide Vildagliptin->this compound oxidative degradation

Caption: Vildagliptin's mechanism of action and the position of this compound.

The pharmacological activity and toxicological profile of this compound are not extensively studied. However, some in vitro studies on other Vildagliptin impurities have shown potential for cytotoxicity and the generation of free radicals. While these studies did not specifically include the N-oxide, they highlight the importance of controlling all impurities to minimize any potential adverse effects. The impact of this compound on the DPP-4 enzyme or other biological targets remains an area for further investigation.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound as an impurity in a Vildagliptin drug substance or product.

Experimental_Workflow Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification based on retention time and spectral data Quantification Quantification Peak Integration & Identification->Quantification using reference standard Reporting Reporting Quantification->Reporting compare with specification

Caption: A typical workflow for the analysis of this compound impurity.

Conclusion

This compound is a known degradation impurity of Vildagliptin, formed primarily under oxidative conditions. While specific regulatory limits for this impurity are not yet established in major pharmacopoeias, its control is essential to ensure the quality, safety, and efficacy of Vildagliptin-containing drug products. The development and validation of robust analytical methods, such as HPLC, are critical for the accurate quantification of this compound. Further research into the pharmacological and toxicological profile of this impurity is warranted to fully understand its potential impact. This technical guide provides a foundational understanding for drug development professionals to address the challenges associated with the control of this compound.

Formation of Vildagliptin N-oxide and Other Degradants Under Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of Vildagliptin under oxidative stress, with a particular focus on the formation of Vildagliptin N-oxide and other degradation products. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation in the presence of oxidizing agents, a critical consideration in its formulation, storage, and in vivo metabolism. This document summarizes quantitative data from forced degradation studies, details experimental protocols for inducing and analyzing oxidative degradation, and presents visual representations of the degradation pathways and relevant biological signaling cascades.

Introduction

Vildagliptin is an oral anti-diabetic drug used in the management of type 2 diabetes mellitus. Its chemical structure, (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile, contains functional groups susceptible to oxidative modification. Understanding the degradation profile of Vildagliptin under oxidative stress is crucial for ensuring drug product quality, safety, and efficacy. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to identify potential degradation products that could form under various environmental conditions.

Oxidative Degradation of Vildagliptin

Forced degradation studies have demonstrated that Vildagliptin is labile to oxidative conditions, primarily when exposed to hydrogen peroxide (H₂O₂). These studies have led to the identification of several degradation products, indicating that multiple reaction pathways occur.

Identified Oxidative Degradation Products

Several research groups have characterized the degradants of Vildagliptin formed under oxidative stress using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS). The primary identified products are summarized in the table below. While "this compound" is a known related substance and available as a reference standard, its direct, unambiguous identification and quantification in published forced degradation studies are not as prominently reported as other degradants. However, its formation is chemically plausible.

Table 1: Summary of Vildagliptin Oxidative Degradation Products

Degradation Product NameMolecular FormulaMolecular Weight ( g/mol )Mass-to-Charge Ratio (m/z) [M+H]⁺Notes
This compound C₁₇H₂₅N₃O₃319.4320.4Plausible N-oxidation product at the adamantyl amine nitrogen.
1-{[(3-hydroxytricyclo[3.3.1.1³,⁷]decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamideC₁₇H₂₇N₃O₃321.42322.0Formed via hydrolysis of the cyano group to an amide; observed under oxidative, acidic, and basic conditions[1].
N-hydroxy-N-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)glycinateC₁₂H₁₉NO₄241.28241.1Identified as a significant degradation product under oxidative conditions[2].
(1S,3R,5R,7S)-3-(hydroxyamino)adamantan-1-olC₁₀H₁₇NO₂183.25183.1Another key degradant identified in oxidative stress studies[2].
Quantitative Analysis of Vildagliptin Degradation

The extent of Vildagliptin degradation is dependent on the concentration of the oxidizing agent, temperature, and duration of exposure. The kinetics of this degradation generally follow a pseudo-first-order model.

Table 2: Quantitative Data from Vildagliptin Forced Degradation Studies under Oxidative Stress

Oxidative Stress ConditionDurationTemperature% Vildagliptin DegradationReference
3% H₂O₂180 minRoom Temperature87.04%[3]
3% H₂O₂60 min70°C100%[3]
3% H₂O₂3 hoursRoom TemperatureNot specified, but 5 major degradants detected[4]
3% H₂O₂1 hourRoom TemperatureNot specified, yield of N-hydroxy-N-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)glycinate was 29.2%
3% H₂O₂7 hoursRoom TemperatureNot specified, yield of N-hydroxy-N-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)glycinate increased to 39.5%

Experimental Protocols

This section outlines a typical experimental workflow for the investigation of Vildagliptin degradation under oxidative stress.

Forced Degradation Procedure
  • Sample Preparation : Dissolve a precisely weighed amount of Vildagliptin raw material in a suitable organic solvent, such as methanol, to create a stock solution.

  • Stress Application :

    • To a portion of the Vildagliptin stock solution, add a solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂).

    • The reaction mixture is then maintained at a specific temperature (e.g., room temperature or elevated temperatures like 60-80°C) for a defined period (e.g., 1 to 24 hours).

    • Parallel control samples (Vildagliptin solution without H₂O₂) should be prepared and subjected to the same conditions.

  • Neutralization/Quenching (if necessary) : After the stress period, the reaction may be stopped by dilution with the mobile phase or by adding a quenching agent if required.

  • Final Dilution : Dilute the stressed and control samples to a suitable final concentration for analysis (e.g., 1.0 mg/mL).

A generalized workflow for this process is depicted below.

G cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis prep1 Weigh Vildagliptin prep2 Dissolve in Methanol prep1->prep2 stress1 Add H₂O₂ Solution prep2->stress1 stress2 Incubate (Time & Temp) stress1->stress2 analysis1 Dilute to Final Conc. stress2->analysis1 analysis2 Inject into HPLC/LC-MS analysis1->analysis2 analysis3 Data Acquisition & Processing analysis2->analysis3

Fig. 1: Experimental workflow for oxidative forced degradation of Vildagliptin.
Analytical Method: RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation and quantification of Vildagliptin and its degradation products.

Table 3: Typical RP-HPLC Method Parameters

ParameterDescription
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate, pH 7.5) and an organic modifier (e.g., methanol or acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector UV at 208 nm
Injection Volume 100 µL

Formation Pathways of Oxidative Degradants

Under oxidative stress induced by agents like H₂O₂, Vildagliptin can undergo several transformations. The secondary amine in the glycinyl moiety is a likely site for oxidation.

G Vildagliptin Vildagliptin OxidativeStress Oxidative Stress (e.g., H₂O₂) Vildagliptin->OxidativeStress N_Oxide This compound OxidativeStress->N_Oxide N-Oxidation HydrolysisProduct Amide Degradant (Cyano group hydrolysis) OxidativeStress->HydrolysisProduct Hydrolysis OtherOxidationProducts Other Oxidative Products (e.g., N-hydroxy-glycinate, hydroxyamino-adamantanol) OxidativeStress->OtherOxidationProducts Further Oxidation/ Fragmentation

Fig. 2: Potential degradation pathways of Vildagliptin under oxidative stress.

The formation of This compound likely proceeds through the direct oxidation of the secondary amine nitrogen atom attached to the adamantane ring. This is a common metabolic and degradation pathway for secondary and tertiary amines. Concurrently, the nitrile (cyano) group can undergo hydrolysis to form a carboxamide, a reaction that can be facilitated under oxidative conditions. Further oxidation and potential fragmentation of the molecule can lead to the formation of smaller degradants like N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol[2].

Relevant Signaling Pathways in Oxidative Stress and Drug Metabolism

While Vildagliptin metabolism is not primarily mediated by the cytochrome P450 (CYP) system, understanding the cellular response to oxidative stress provides a broader context for drug stability and potential interactions. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can activate several intracellular signaling pathways.

G cluster_stress Cellular Stress cluster_pathways Signaling Cascades cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) (from drug metabolism/external factors) MAPK MAP Kinase Pathways (JNK, p38) ROS->MAPK Nrf2 Nrf2-Keap1 Pathway ROS->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant

Fig. 3: Key signaling pathways activated by oxidative stress.

An increase in intracellular ROS can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, which can ultimately lead to cellular responses like inflammation and apoptosis. Simultaneously, cells possess defense mechanisms against oxidative stress. The Keap1-Nrf2 pathway is a primary regulator of the antioxidant response. Under oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of antioxidant genes.

Conclusion

Vildagliptin is susceptible to degradation under oxidative stress, leading to the formation of several products, including the plausible this compound and other more frequently reported degradants arising from hydrolysis and further oxidation. The extent of degradation is influenced by the specific reaction conditions. A thorough understanding of these degradation pathways and the development of robust analytical methods are essential for ensuring the quality, stability, and safety of Vildagliptin-containing pharmaceutical products. The information presented in this guide serves as a comprehensive resource for professionals involved in the research and development of Vildagliptin and other pharmaceutical compounds.

References

In Vitro Metabolism of Vildagliptin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-diabetic agent used in the management of type 2 diabetes mellitus. Understanding the metabolic fate of vildagliptin is crucial for characterizing its pharmacokinetic profile and assessing its potential for drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro metabolism of vildagliptin, with a specific focus on the potential formation of its N-oxide metabolite. While N-oxidation is a common metabolic pathway for many xenobiotics, detailed in vitro studies specifically characterizing this pathway for vildagliptin are not extensively available in the public domain. This guide summarizes the current knowledge on vildagliptin's overall metabolism and discusses the indirect evidence related to its oxidative pathways.

Core Metabolic Pathways of Vildagliptin

The primary route of vildagliptin metabolism is not oxidative, but rather hydrolytic. The main metabolic pathway involves the hydrolysis of the cyano group to form a pharmacologically inactive carboxylic acid metabolite, designated as M20.7.[1] This reaction is not mediated by the cytochrome P450 (CYP) enzyme system.[1] In addition to this major pathway, several minor metabolic routes have been identified, including amide bond hydrolysis and glucuronidation.[1]

Evidence for Oxidative Metabolism

While hydrolysis is the dominant metabolic pathway, there is evidence suggesting that oxidative metabolism of vildagliptin does occur, albeit as a minor route. Studies have identified metabolites resulting from oxidation on the pyrrolidine moiety of the vildagliptin molecule.[1] The formation of an N-oxide metabolite falls under this category of oxidative transformation. The availability of a commercial reference standard for "Vildagliptin N-Oxide" further suggests that this metabolite is a known compound, likely identified as an impurity or a minor metabolite in preclinical or clinical studies.

However, a thorough review of the scientific literature reveals a lack of specific studies detailing the in vitro enzymatic formation of this compound. Consequently, quantitative data such as the Michaelis-Menten constants (Km and Vmax) for its formation and the specific enzyme isoforms (e.g., Flavin-containing monooxygenases (FMOs) or specific CYPs) responsible for this biotransformation are not publicly available.

Experimental Protocols

Given the absence of specific published studies on the in vitro N-oxidation of vildagliptin, this section outlines a general experimental protocol that could be adapted to investigate this metabolic pathway. This protocol is based on standard in vitro drug metabolism methodologies.

Objective: To investigate the in vitro formation of this compound in human liver microsomes and identify the enzymes involved.
Materials:
  • Vildagliptin

  • This compound reference standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, etc.)

  • Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • LC-MS/MS system

Methodology:
  • Incubation:

    • Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein).

    • Add vildagliptin at various concentrations (e.g., 1-100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Processing:

    • Centrifuge the quenched incubation mixtures to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of vildagliptin and this compound.

    • Use a suitable C18 column for chromatographic separation.

    • Optimize mass spectrometry parameters for the detection of parent drug and metabolite.

  • Enzyme Phenotyping:

    • To identify the responsible enzymes, perform incubations with specific recombinant human CYP and FMO isoforms.

    • Alternatively, use chemical inhibitors of specific enzyme families in incubations with HLMs.

Data Analysis:
  • Calculate the rate of N-oxide formation at each vildagliptin concentration.

  • If sufficient data is obtained, determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Visualization of Metabolic Pathways and Workflows

Vildagliptin Metabolism Overview

Vildagliptin_Metabolism Vildagliptin Vildagliptin Hydrolysis Hydrolysis (Major Pathway) Vildagliptin->Hydrolysis Oxidation Oxidation (Minor Pathway) Vildagliptin->Oxidation M20_7 Carboxylic Acid Metabolite (M20.7) Hydrolysis->M20_7 N_Oxide N-Oxide Metabolite Oxidation->N_Oxide Other_Oxidative Other Oxidative Metabolites Oxidation->Other_Oxidative Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mix Prepare Incubation Mixture (HLMs, Vildagliptin, Buffer) Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiation Initiate with NADPH Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with ACN/MeOH Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

References

Vildagliptin N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin N-oxide is a metabolite of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As a metabolite, understanding the physicochemical properties of this compound is crucial for a comprehensive assessment of the parent drug's metabolic profile, safety, and analytical characterization. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, including its synthesis, stability, and analytical methodologies. It is important to note that while extensive data is available for the parent compound, Vildagliptin, specific experimental data for this compound is limited in publicly accessible literature. This guide compiles the available information and provides general experimental frameworks where specific protocols for the N-oxide are not available.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are computed and not experimentally determined, as specific studies on the isolated N-oxide are scarce.

PropertyValueSource
Chemical Formula C₁₇H₂₅N₃O₃PubChem[1]
Molecular Weight 319.4 g/mol PubChem[1]
IUPAC Name (2S)-1-({--INVALID-LINK--amino}acetyl)pyrrolidine-2-carbonitrilePubChem[1]
Physical Appearance Pale yellow hygroscopic solidNot explicitly cited
XLogP3 (Computed) 0.8PubChem[1]
Melting Point Data not available
pKa Data not available
Solubility Data not available

Synthesis of this compound

General Experimental Protocol for N-oxidation:

  • Dissolution: Dissolve Vildagliptin in a suitable organic solvent such as dichloromethane or chloroform.

  • Oxidation: Add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a controlled temperature, often at 0°C to room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the N-oxide.

  • Work-up: Once the reaction is complete, quench any excess oxidizing agent. This can often be achieved by adding a reducing agent like sodium thiosulfate or sodium sulfite.

  • Extraction and Purification: The reaction mixture is then typically washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified using column chromatography on silica gel to isolate the this compound.

Stability Profile

Specific stability studies on isolated this compound are not extensively reported. However, information can be inferred from the forced degradation studies of Vildagliptin, where oxidative stress conditions lead to the formation of various degradation products. Vildagliptin itself is found to be susceptible to degradation under acidic, basic, and oxidative conditions.[2][3] The N-oxide, being an oxidation product, would likely exhibit its own unique stability profile, but it is expected to be sensitive to reducing agents.

General Protocol for Forced Degradation Studies:

Forced degradation studies are essential to establish the intrinsic stability of a drug substance. A general protocol to assess the stability of this compound would involve subjecting a solution of the compound to the following conditions as per ICH guidelines:

  • Acidic Conditions: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Basic Conditions: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for a defined period.

  • Thermal Conditions: Heating the solid substance at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Conditions: Exposing the solid substance or its solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

Samples would be analyzed at various time points by a stability-indicating HPLC method to determine the extent of degradation.

Analytical Characterization

The analysis of Vildagliptin and its impurities, including potential N-oxides, is predominantly carried out using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Vildagliptin and Related Substances:

While a specific validated method for this compound is not detailed, a general HPLC method for Vildagliptin and its impurities can be adapted.

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where Vildagliptin and its N-oxide show significant absorbance (e.g., around 210 nm).

  • Temperature: The column is usually maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

UPLC-MS/MS for Identification and Quantification:

For the definitive identification and sensitive quantification of this compound, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique provides high resolution and specificity, allowing for the separation of closely related compounds and their unambiguous identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Metabolic Pathway

Vildagliptin undergoes several metabolic transformations in the body. The formation of this compound is a minor metabolic pathway resulting from the oxidation of the tertiary amine group in the adamantyl moiety.

Vildagliptin_Metabolism Vildagliptin Vildagliptin N_oxide This compound Vildagliptin->N_oxide Oxidation (Minor Pathway)

Vildagliptin N-oxidation pathway.

Experimental Workflow for Analysis

The following diagram illustrates a general workflow for the analysis of this compound in a sample.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Sample Sample (e.g., biological matrix, reaction mixture) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC / UPLC Separation Filtration->HPLC Detection UV / MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

General workflow for the analysis of this compound.

Conclusion

This compound is a relevant metabolite in the overall disposition of Vildagliptin. While a complete physicochemical profile based on experimental data is not yet publicly available, this guide provides a summary of the current knowledge and outlines general methodologies for its synthesis, stability testing, and analysis. Further research is warranted to fully characterize this metabolite, which will contribute to a more comprehensive understanding of Vildagliptin's pharmacology and safety. Researchers in drug development and analytical sciences are encouraged to utilize the provided frameworks as a starting point for their investigations into this compound.

References

Vildagliptin N-oxide Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Vildagliptin N-oxide reference standard, including its commercial availability, detailed experimental protocols for its characterization, and relevant biological pathway information. This compound is a key metabolite of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As a potential impurity and metabolite, a well-characterized reference standard is crucial for accurate analytical method development, validation, and routine quality control of Vildagliptin drug substances and products.

Commercial Availability

This compound reference standards are available from several specialized chemical suppliers. These standards are typically supplied with a Certificate of Analysis (CoA) and a comprehensive data package to confirm their identity, purity, and potency.

SupplierTypical Data Provided
CleanchemCertificate of Analysis (CoA), comprehensive characterization data.[1]
PharmaffiliatesChemical name, CAS Number (if available), molecular formula, molecular weight.[2]
SynThinkCoA, ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), Thermogravimetric Analysis (TGA).[3]
VeeprhoParent drug information, IUPAC name.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and comprehensive characterization of a this compound reference standard.

Synthesis and Purification

A plausible laboratory-scale synthesis of this compound can be achieved through the controlled oxidation of Vildagliptin. The following protocol is adapted from general procedures for the preparation of N-oxide metabolites and impurities.[1]

Synthesis Procedure:

  • Dissolution: Dissolve Vildagliptin (1.0 g) in a suitable organic solvent such as methanol or a mixture of water and an organic solvent.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid), to the solution in a stoichiometric amount. The reaction temperature should be maintained between 0 and 100 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can range from a few hours to several days.

  • Work-up: Upon completion, quench any excess oxidizing agent. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel to isolate the desired product from unreacted starting material and by-products.

Characterization of the Reference Standard

To qualify as a reference standard, this compound must be thoroughly characterized to confirm its identity, purity, and potency. The following analytical techniques are essential for this purpose.

2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is crucial for determining the purity of the this compound reference standard and for separating it from Vildagliptin and other potential impurities.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 4.9) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

2.2.2. Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), positive mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Expected [M+H]⁺ m/z 320.19

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

ParameterCondition
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)
Analysis Chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC) to confirm the connectivity of atoms.

2.2.4. Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy provides information about the functional groups present in the molecule.

ParameterCondition
Technique Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet
Expected Bands N-O stretching, C=O (amide), C≡N (nitrile), O-H (hydroxyl)

2.2.5. Water Content by Karl Fischer Titration

The water content of the reference standard is determined to allow for the calculation of potency on an anhydrous basis.

2.2.6. Residual Solvents by Gas Chromatography (GC)

GC is used to quantify any residual solvents from the synthesis and purification process.

2.2.7. Potency Assignment

The potency of the reference standard is typically determined by mass balance, taking into account the purity from HPLC, water content, residual solvent content, and non-volatile residue content.

Signaling Pathway and Quality Control Workflow

Vildagliptin Signaling Pathway

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, Vildagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control.

Vildagliptin_Signaling_Pathway cluster_1 Degradation cluster_2 Pancreatic Islet Cells cluster_3 Hormonal Response Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 GLP1 GLP-1 (active) GLP1_inactive GLP1->GLP1_inactive Beta_Cell Pancreatic β-Cell GLP1->Beta_Cell Stimulates Alpha_Cell Pancreatic α-Cell GLP1->Alpha_Cell Inhibits GIP GIP (active) GIP_inactive GIP->GIP_inactive GIP->Beta_Cell Stimulates Inactive_Incretins Inactive Metabolites DPP4_action DPP-4 DPP4_action->GLP1_inactive DPP4_action->GIP_inactive GLP1_inactive->Inactive_Incretins GIP_inactive->Inactive_Incretins Insulin ↑ Insulin Secretion Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon

Vildagliptin's mechanism of action.
Quality Control Workflow for a Reference Standard

The establishment of a new reference standard lot involves a rigorous quality control workflow to ensure its suitability for its intended use. This workflow encompasses the synthesis, purification, comprehensive characterization, and ongoing monitoring of the standard.

QC_Workflow cluster_0 Preparation cluster_1 Characterization cluster_2 Documentation & Release cluster_3 Lifecycle Management Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Identity Identity Confirmation (MS, NMR, IR) Purification->Identity Purity Purity Assessment (HPLC, GC) Purification->Purity CoA Certificate of Analysis Generation Identity->CoA Potency Potency Assignment (Mass Balance) Purity->Potency Potency->CoA Release Reference Standard Release CoA->Release Storage Controlled Storage Release->Storage Stability Ongoing Stability Testing Storage->Stability

References

Forced Degradation Pathway of Vildagliptin: A Technical Guide to N-Oxide Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the forced degradation pathway of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, with a specific focus on the formation of its N-oxide derivative. Understanding the degradation profile of active pharmaceutical ingredients (APIs) like Vildagliptin under various stress conditions is a critical component of drug development, ensuring the safety, efficacy, and stability of the final drug product. This document provides a comprehensive overview of the experimental methodologies, quantitative analysis of degradation products, and a proposed pathway for N-oxide formation.

Introduction to Vildagliptin and its Stability

Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]pyrrolidine-2-carbonitrile, is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[1] Its mechanism of action involves the inhibition of DPP-4, which in turn increases the levels of incretin hormones, leading to improved glycemic control.[1][2] The stability of the Vildagliptin molecule is a key consideration in its formulation and storage. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products that may arise under various environmental conditions.[3][4]

Forced Degradation Studies of Vildagliptin

Forced degradation studies on Vildagliptin have been conducted under a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[3][4]

Summary of Degradation Behavior

Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[3][5] Under oxidative stress, Vildagliptin yields several degradation products.[3] One of the key degradation pathways involves the oxidation of the tertiary amine in the pyrrolidine ring, leading to the formation of Vildagliptin N-oxide.

Quantitative Data on Vildagliptin Degradation

The following table summarizes the quantitative data on the degradation of Vildagliptin under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersExposure TimeTemperature% Degradation of VildagliptinReference
Acidic Hydrolysis 1N HCl2 hours60°C7.69%[6]
1.0 M HCl9 hours80°CSignificant degradation[7]
1M HCl210 minutes70°C~85%[5]
Basic Hydrolysis 0.1N NaOH1 hour70°C8.82%[6]
0.1 M NaOH3 hoursRoom TemperatureSignificant degradation[7]
1M NaOH60 minutes70°C100%[5]
Oxidative Degradation 3% H₂O₂30 minutes60°C13.82%[6]
3% H₂O₂7 hoursRoom TemperatureSignificant degradation[7]
6% H₂O₂30 minutesRoom Temperature>25%[5]
Thermal Degradation -3 hours70°CNot significant[6]
Photolytic Degradation UV chamber24 hours-Not significant[6]

Experimental Protocol: Oxidative Degradation Leading to N-Oxide Formation

This section provides a detailed methodology for the forced oxidative degradation of Vildagliptin, a key process in the formation of the N-oxide derivative.

Objective: To induce oxidative degradation of Vildagliptin to generate and identify the N-oxide degradation product.

Materials:

  • Vildagliptin pure drug substance

  • Hydrogen peroxide (H₂O₂), 3% and 6% solutions

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (if necessary)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5 mg of Vildagliptin and dissolve it in 2.0 mL of methanol.[3][7]

  • Stress Application:

    • To the Vildagliptin solution, add 2.0 mL of 3% hydrogen peroxide solution.[7] For more extensive degradation, a 6% H₂O₂ solution can be used.[5]

    • The solution is then typically kept at room temperature or slightly elevated temperatures (e.g., 60°C) for a specified duration.[6][7] The reaction time can range from 30 minutes to several hours.[5][6][7]

  • Neutralization (if required):

    • After the specified stress period, the reaction may be stopped. If necessary for analytical purposes, the solution can be neutralized.

  • Sample Analysis:

    • The stressed sample is then diluted with a suitable diluent (e.g., a mixture of mobile phase) to a final concentration appropriate for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The N-oxide derivative can be identified by its mass-to-charge ratio (m/z) using an LC-MS system. The molecular formula of this compound is C₁₇H₂₅N₃O₃, with a molecular weight of 319.4 g/mol .[8]

Workflow for Oxidative Forced Degradation of Vildagliptin

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Sample Analysis start Weigh 5 mg Vildagliptin dissolve Dissolve in 2.0 mL Methanol start->dissolve add_h2o2 Add 2.0 mL of 3% H₂O₂ incubate Incubate at Room Temp / 60°C (30 min - 7 hours) add_h2o2->incubate dilute Dilute to Final Concentration inject Inject into HPLC-UV/MS dilute->inject identify Identify Degradation Products (e.g., N-oxide) inject->identify G vildagliptin Vildagliptin C₁₇H₂₅N₃O₂ n_oxide This compound C₁₇H₂₅N₃O₃ vildagliptin->n_oxide Oxidation of Pyrrolidine Nitrogen oxidizing_agent {Oxidizing Agent | (e.g., H₂O₂)}

References

Toxicological Assessment of Vildagliptin N-oxide: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the toxicological assessment of Vildagliptin N-oxide. It is important to note that as of the date of this publication, publicly available toxicological data specifically for this compound is limited. Therefore, this guide synthesizes information on the parent compound, vildagliptin, regulatory guidelines for drug metabolite safety testing, and standard toxicological methodologies to propose a robust evaluation strategy.

Introduction

Vildagliptin is an oral hypoglycemic agent and a potent, selective inhibitor of dipeptidyl peptidase-4 (DPP-4), widely used in the management of type 2 diabetes mellitus. During its metabolism and potential degradation, various related substances, including this compound, may be formed. The safety assessment of such impurities and metabolites is a critical component of the overall nonclinical safety evaluation of a drug product. This technical guide outlines a systematic approach to the toxicological assessment of this compound, addressing the absence of direct data by leveraging established principles of toxicology and regulatory expectations.

This compound is a known impurity and potential metabolite of vildagliptin.[1][2][3] Its chemical structure is provided in Figure 1. While the toxicological profile of the parent drug, vildagliptin, is well-established, specific data on the N-oxide is scarce. A Material Safety Data Sheet for this compound indicates "No data available" for hazard statements and classifies it as a "Pharmaceutical related compound of unknown potency."[4]

Figure 1: Chemical Information for this compound

ParameterValue
IUPAC Name (2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r, 3R, 5R, 7S)-3-hydroxyadamantan-1-yl)oxidoazane
Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
CAS Number Not Available

Data sourced from multiple chemical suppliers.[1][2][3]

Regulatory Framework for Metabolite Safety Testing

The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the safety testing of drug metabolites, often referred to as "Metabolite in Safety Testing" (MIST).[5][6] These guidelines are crucial for determining whether a specific toxicological assessment of this compound is warranted.

The core principle of MIST is to evaluate metabolites that are either unique to humans or are present at disproportionately higher concentrations in humans compared to the animal species used in nonclinical safety studies.[5] A key threshold is when a metabolite accounts for more than 10% of the total drug-related material in circulation at steady state. If this compound is found to exceed this threshold in humans and its exposure is not adequately covered in preclinical toxicology species, then dedicated safety studies for the N-oxide would be required.

Regulatory decision workflow for this compound.

Toxicological Profile of Vildagliptin (Parent Drug)

The safety profile of vildagliptin has been extensively evaluated in a wide range of nonclinical and clinical studies.[7]

Table 1: Summary of Vildagliptin Toxicology

Toxicological EndpointSummary of Findings
Acute Toxicity Low acute toxicity. Oral TDLO in rats is reported as 0.3 ml/kg.[8]
Repeat-Dose Toxicity Generally well-tolerated in mice, rats, and dogs. The gastrointestinal tract was identified as a target organ in dogs at high doses.[9]
Genotoxicity Vildagliptin was not found to be genotoxic in a standard battery of in vitro and in vivo assays.[7][10]
Carcinogenicity A 2-year carcinogenicity study in rats showed no increase in overall tumor incidence at exposures approximately 200 times that of humans.[7] A slight increase in mammary adenocarcinomas was observed in mice at very high doses.[7]
Reproductive Toxicity No evidence of teratogenicity.
Safety Pharmacology No adverse effects on central nervous system and cardiovascular function were observed in dedicated studies.[9]

Studies on other impurities of vildagliptin, such as vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide, have shown them to be non-mutagenic and non-clastogenic in vitro.[10][11]

Proposed Experimental Protocols for this compound

Should dedicated toxicological studies for this compound be deemed necessary, the following standard protocols, based on regulatory guidelines, would be appropriate.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential.

Table 2: Proposed Genotoxicity Testing Protocol

AssayExperimental SystemMetabolic ActivationConcentrationsEndpoint
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)With and without rat liver S9 fractionAt least 5 concentrations, up to 5000 µ g/plate or precipitateRevertant colonies
In Vitro Mammalian Chromosomal Aberration Test Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cellsWith and without rat liver S9 fractionAt least 3 concentrations, typically up to a cytotoxic levelStructural and numerical chromosomal aberrations
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) L5178Y mouse lymphoma cells (TK locus)With and without rat liver S9 fractionAt least 4 concentrationsMutant frequency
In Vivo Micronucleus Test (if in vitro tests are positive) Rodent (mouse or rat) bone marrow or peripheral bloodN/AAt least 3 dose levels, up to the maximum tolerated doseFrequency of micronucleated polychromatic erythrocytes
In Vitro Cytotoxicity

Initial assessment of cytotoxicity provides a dose range for subsequent in vitro assays.

Table 3: Proposed In Vitro Cytotoxicity Protocol

AssayCell LineExposure DurationConcentrationsEndpoint
Neutral Red Uptake Assay Murine fibroblast cell line (e.g., 3T3)24 hoursBroad range (e.g., 0.1 to 1000 µM)Cell viability (lysosomal integrity)
MTT Reduction Assay Human hepatoma cell line (e.g., HepG2)24 hoursBroad range (e.g., 0.1 to 1000 µM)Cell viability (mitochondrial activity)

A study on other vildagliptin impurities found cytotoxicity for one impurity (V2) in 3T3 cells.[12]

Repeat-Dose Toxicity

If significant concerns arise from genotoxicity or in vitro cytotoxicity studies, or if the metabolite is present at high levels in humans, repeat-dose toxicity studies in a relevant animal species would be necessary. The duration of these studies would depend on the intended duration of clinical use of the parent drug.[6]

Proposed workflow for the toxicological assessment of this compound.

Potential Signaling Pathways of Interest

The pharmacological and potential toxicological effects of a compound are often mediated through specific signaling pathways. While the pathways for this compound are unknown, investigations could start with those known to be modulated by the parent drug, vildagliptin.

Forced degradation studies have shown that vildagliptin degrades under oxidative conditions, which could potentially lead to the formation of this compound.[13][14][15] Therefore, pathways related to oxidative stress are of high interest.

Vildagliptin_Signaling_Pathways cluster_vildagliptin Vildagliptin cluster_n_oxide This compound (Hypothesized) vildagliptin Vildagliptin dpp4 DPP-4 Inhibition vildagliptin->dpp4 Primary Action oxidative_stress Oxidative Stress Pathways vildagliptin->oxidative_stress Potential Modulation inflammation Inflammatory Pathways (e.g., NF-κB) vildagliptin->inflammation Downstream Effect n_oxide This compound n_oxide->oxidative_stress Potential to Investigate n_oxide->inflammation Potential to Investigate

Potential signaling pathways for investigation.

Conclusion

The toxicological assessment of this compound is currently hampered by a lack of specific data. However, a clear path forward can be established based on international regulatory guidelines for drug metabolite safety testing. The initial and most critical step is to determine the in vivo plasma concentrations of this compound in humans relative to the parent drug. If these concentrations are significant, the experimental protocols and workflow outlined in this guide provide a robust framework for a thorough toxicological evaluation. The well-characterized safety profile of the parent drug, vildagliptin, serves as a valuable benchmark for these potential future studies. Researchers and drug development professionals should prioritize the generation of exposure data to make an informed decision on the necessity of a full toxicological workup for this compound.

References

In Silico Toxicity Prediction of Vildagliptin N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico toxicological assessment of Vildagliptin N-oxide, a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. As regulatory bodies increasingly accept computational data for the safety assessment of drug impurities and metabolites, robust in silico evaluation becomes a critical step in drug development.[1][2] This document outlines the methodologies for predicting various toxicological endpoints, presents a hypothetical toxicity profile based on the structure of this compound, and discusses the interpretation of these findings within a regulatory context. The target audience for this guide includes researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[3] Its metabolism can lead to the formation of various metabolites, including this compound. The safety of such metabolites is a key consideration in the overall risk assessment of the parent drug. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict potential toxicities of new chemical entities, including metabolites, before extensive in vitro or in vivo testing is undertaken.[4][5]

This guide will focus on a structured, multi-endpoint in silico toxicity prediction for this compound, leveraging methodologies that are widely accepted by regulatory agencies.

Molecular Structure of this compound

A crucial input for any in silico toxicity prediction is the chemical structure of the molecule of interest. The Simplified Molecular Input Line Entry System (SMILES) representation for this compound is:

C1C--INVALID-LINK--CC(C4)(C3)O)[O-]">C@HC#N [6]

This structure, particularly the N-oxide functional group, forms the basis for the subsequent toxicity predictions.

In Silico Toxicity Prediction: Methodologies and Protocols

A comprehensive in silico toxicity assessment typically involves the use of multiple computational models to predict a range of toxicological endpoints. For regulatory submissions, such as those guided by the ICH M7 guideline for mutagenic impurities, a combination of two complementary methodologies—one expert rule-based and one statistical-based—is often required.[1][7][8]

Genotoxicity/Mutagenicity Prediction
  • Experimental Protocol:

    • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) that are known to be associated with mutagenicity.[9][10] The chemical structure of this compound would be processed to identify any such alerts. The system provides a prediction (e.g., positive, negative, equivocal) and the reasoning behind it, including relevant literature examples.[9]

    • Statistical-Based Systems (e.g., Sarah Nexus): These systems use statistical models trained on large datasets of mutagenicity data (e.g., from Ames tests) to predict the probability of a compound being mutagenic.[1] They provide a quantitative measure of confidence in the prediction.

Carcinogenicity Prediction
  • Experimental Protocol:

    • Quantitative Structure-Activity Relationship (QSAR) Models (e.g., TOPKAT): These models use statistical correlations between chemical structures and carcinogenicity data from rodent bioassays to make predictions.[11] They can provide both qualitative (carcinogen/non-carcinogen) and quantitative (e.g., tumorigenic dose) estimates.

    • Structural Alerts: Similar to genotoxicity prediction, expert systems can identify structural fragments associated with carcinogenicity.

Hepatotoxicity Prediction
  • Experimental Protocol:

    • Knowledge-Based Systems: In silico tools can screen for structural alerts associated with drug-induced liver injury (DILI).[12] These alerts are based on known mechanisms of hepatotoxicity, such as the formation of reactive metabolites.

    • Machine Learning Models: An increasing number of machine learning models are being trained on large datasets of compounds with known hepatotoxicity profiles to predict the likelihood of a new compound causing liver injury.[13]

Cardiotoxicity Prediction
  • Experimental Protocol:

    • hERG Channel Inhibition Models: A key concern for cardiotoxicity is the blockade of the hERG potassium channel, which can lead to QT prolongation and arrhythmias. In silico models can predict the potential of a compound to bind to and inhibit the hERG channel based on its physicochemical properties and structural features.[14]

    • Multi-parameter Models: More advanced models consider interactions with multiple cardiac ion channels to provide a more comprehensive assessment of pro-arrhythmic risk.[15][16]

Other Toxicological Endpoints
  • Experimental Protocol:

    • A variety of other toxicological endpoints can be assessed in silico, including skin sensitization, teratogenicity, and reproductive toxicity, using tools like Derek Nexus.[7] These predictions are also based on the identification of relevant structural alerts.

Hypothetical In Silico Toxicity Profile of this compound

The following tables summarize a hypothetical in silico toxicity prediction for this compound. These results are not based on actual experimental data but are illustrative of what a typical in silico assessment might reveal, based on the molecule's structure.

Table 1: Predicted Genotoxicity and Carcinogenicity

EndpointPrediction Model(s)ResultConfidence/LikelihoodRationale/Structural Alert
Mutagenicity (Ames) Derek Nexus (Expert Rule-Based)NegativeHighNo structural alerts for mutagenicity identified.
Sarah Nexus (Statistical-Based)NegativeHighThe model predicts a low probability of mutagenicity.
Carcinogenicity TOPKAT (QSAR)NegativeModerateThe model does not predict carcinogenic potential based on rodent bioassay data for similar structures.

Table 2: Predicted Organ System Toxicities

EndpointPrediction Model(s)ResultConfidence/LikelihoodRationale/Structural Alert
Hepatotoxicity Derek NexusNegativeModerateNo structural alerts for hepatotoxicity identified.
Cardiotoxicity (hERG Inhibition) In silico hERG modelsLow RiskHighThe molecule does not possess the typical features of a hERG inhibitor.
Skin Sensitization Derek NexusEquivocalLowA potential, though weak, alert for skin sensitization may be triggered by the N-oxide moiety, warranting further investigation.

Visualization of Workflows and Pathways

In Silico Toxicity Assessment Workflow

In_Silico_Toxicity_Workflow cluster_input Input Data cluster_prediction Toxicity Prediction cluster_analysis Analysis & Reporting smiles This compound SMILES String genotox Genotoxicity (Derek & Sarah Nexus) smiles->genotox carcinotox Carcinogenicity (TOPKAT) smiles->carcinotox hepatotox Hepatotoxicity (Knowledge-Based) smiles->hepatotox cardiotox Cardiotoxicity (hERG Models) smiles->cardiotox data_integration Data Integration & Expert Review genotox->data_integration carcinotox->data_integration hepatotox->data_integration cardiotox->data_integration report Toxicity Profile Report data_integration->report

Caption: Workflow for in silico toxicity prediction.

Hypothetical Signaling Pathway: N-oxide Mediated Oxidative Stress

While this compound is predicted to have a low toxicity profile, N-oxide compounds, in general, can be associated with oxidative stress. The following diagram illustrates a hypothetical pathway.

Oxidative_Stress_Pathway cluster_compound Compound cluster_cellular Cellular Response vildagliptin_n_oxide This compound ros Increased ROS Production vildagliptin_n_oxide->ros Metabolic Activation (hypothetical) antioxidant Depletion of Antioxidants (e.g., GSH) ros->antioxidant stress_pathways Activation of Stress Pathways (e.g., Nrf2) ros->stress_pathways cellular_damage Potential for Cellular Damage antioxidant->cellular_damage stress_pathways->cellular_damage

Caption: Hypothetical oxidative stress pathway.

Discussion and Conclusion

The in silico analysis of this compound, as presented in this hypothetical case study, suggests a low likelihood of significant toxicological concerns. The predictions for mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity are largely negative. A minor, low-confidence alert for skin sensitization may warrant further evaluation if dermal exposure is anticipated.

It is crucial to emphasize that in silico predictions are not a substitute for experimental testing but rather a valuable tool for prioritizing compounds and guiding further studies.[4] Any positive or equivocal findings from in silico assessments should be followed up with appropriate in vitro and, if necessary, in vivo assays to confirm or refute the predicted toxicity. The methodologies and workflows described in this guide provide a robust framework for the initial safety assessment of drug metabolites like this compound, aligning with modern, tiered approaches to toxicology that emphasize the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[10]

References

The Discovery and Initial Identification of Vildagliptin Metabolites and Degradation Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. Understanding the metabolic fate and degradation profile of vildagliptin is crucial for a comprehensive assessment of its efficacy and safety. While direct evidence for a metabolite specifically named "Vildagliptin N-oxide" is not prominent in publicly available scientific literature, extensive research has been conducted on its metabolism and degradation pathways, revealing several key products. This technical guide provides an in-depth overview of the discovery and initial identification of the major metabolites and degradation products of vildagliptin, with a focus on the methodologies employed for their characterization.

Introduction

Vildagliptin's therapeutic action lies in its ability to inhibit the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The biotransformation and chemical stability of vildagliptin are critical aspects of its pharmacological profile. This document outlines the key findings from metabolism and forced degradation studies, which have led to the identification and characterization of its principal metabolites and degradation products.

Metabolic Pathways of Vildagliptin

Studies in humans have shown that vildagliptin is extensively metabolized through several pathways before excretion. The primary routes of metabolism do not involve cytochrome P450 (P450) enzymes to a significant extent, which reduces the likelihood of drug-drug interactions.[1]

The major circulating components in human plasma are unchanged vildagliptin and a carboxylic acid metabolite, M20.7.[1] Other minor metabolites have also been identified, resulting from hydrolysis, glucuronidation, and oxidation.

Identified Metabolites

A study on the absorption, metabolism, and excretion of [14C]vildagliptin in healthy male subjects identified the following key metabolites[1]:

Metabolite IDFormation PathwayPercentage of Total Plasma Radioactivity (AUC)
Vildagliptin Unchanged Drug25.7%
M20.7 Cyano group hydrolysis55%
M15.3 Amide bond hydrolysisMinor
M20.2 GlucuronidationMinor
M20.9 & M21.6 Oxidation on the pyrrolidine moietyMinor

Metabolic Pathway Diagram

Vildagliptin_Metabolism Vildagliptin Vildagliptin M20_7 M20.7 (Carboxylic Acid Metabolite) Vildagliptin->M20_7 Cyano Group Hydrolysis (Major) M15_3 M15.3 (Amide Hydrolysis Product) Vildagliptin->M15_3 Amide Bond Hydrolysis (Minor) M20_2 M20.2 (N-glucuronide) Vildagliptin->M20_2 Glucuronidation (Minor) Oxidation_Products M20.9 & M21.6 (Oxidation on Pyrrolidine) Vildagliptin->Oxidation_Products Oxidation (Minor)

Figure 1: Metabolic pathways of Vildagliptin.

Forced Degradation Studies and Identification of Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, providing insights into the drug's intrinsic stability. Vildagliptin has been subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Identified Degradation Products

A study investigating the forced degradation of vildagliptin identified several degradation products, particularly under oxidative stress, which are of interest in the context of potential N-oxidation.[2][3]

Stress ConditionRelative Retention Time (RRT)Proposed Structurem/z ([M+H]+)
Oxidative (3% H2O2)0.38N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate241.0
Oxidative (3% H2O2)0.8(1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol183.1
Basic0.4(1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline322.6
Basic0.61-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide321.1
Basic1.21-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide337.2
Acidic1.32-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione304

Notably, the degradant identified as N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate contains a hydroxylamine functional group, which can be considered a form of N-oxide. This suggests that the nitrogen atom in the glycinate portion of the molecule is susceptible to oxidation under stress conditions.

Oxidative Degradation Pathway Diagram

Vildagliptin_Oxidative_Degradation Vildagliptin Vildagliptin Oxidative_Stress Oxidative Stress (e.g., 3% H2O2) Vildagliptin->Oxidative_Stress N_hydroxy N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate (m/z = 241.0) Hydroxyamino (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol (m/z = 183.1) Oxidative_Stress->N_hydroxy Oxidative_Stress->Hydroxyamino

Figure 2: Key products of Vildagliptin oxidative degradation.

Experimental Protocols

The following sections detail the methodologies used in the key studies that led to the identification of vildagliptin metabolites and degradation products.

Human Metabolism Study ([14C]Vildagliptin)
  • Study Design: A single oral 100-mg dose of [14C]vildagliptin was administered to four healthy male subjects.[1]

  • Sample Collection: Serial blood, and complete urine and feces were collected for 168 hours post-dose.[1]

  • Analytical Method:

    • Radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.

    • Metabolite profiling was performed using reversed-phase high-performance liquid chromatography (HPLC) with radiochemical detection.

    • Structural identification of metabolites was achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites.

Forced Degradation Study
  • Stress Conditions: Vildagliptin was subjected to the following stress conditions[2]:

    • Acidic Degradation: 1.0 M HCl at 80°C for 3 and 9 hours.

    • Basic Degradation: 0.1 M NaOH at room temperature for 3 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 1 and 7 hours.

    • Neutral Hydrolysis: Water at 80°C.

    • Thermal Degradation: Solid drug at 105°C.

    • Photolytic Degradation: UV light exposure.

  • Analytical Method:

    • Chromatography: A reversed-phase HPLC (RP-HPLC) method was developed for the separation of vildagliptin and its degradation products.

    • Detection and Identification: Liquid chromatography-mass spectrometry (LC-MS) was used to identify the mass of the degradation products. The proposed structures were based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_metabolism Metabolism Study cluster_degradation Forced Degradation Study Admin Administer [14C]Vildagliptin to Human Subjects Collect_Bio Collect Blood, Urine, Feces Admin->Collect_Bio Measure_Radio Measure Radioactivity (Liquid Scintillation) Collect_Bio->Measure_Radio Profile_Metabolites Metabolite Profiling (HPLC with Radiochemical Detection) Collect_Bio->Profile_Metabolites Identify_Metabolites Structural Identification (LC-MS/MS, NMR) Profile_Metabolites->Identify_Metabolites Stress Subject Vildagliptin to Stress Conditions (Acid, Base, Oxidative, etc.) Separate_Degradants Separate Degradation Products (RP-HPLC) Stress->Separate_Degradants Identify_Degradants Identify Degradation Products (LC-MS) Separate_Degradants->Identify_Degradants

Figure 3: Workflow for Vildagliptin metabolite and degradant identification.

Conclusion

The discovery and initial identification of vildagliptin's biotransformation products have been elucidated through comprehensive metabolism and forced degradation studies. While a specific "this compound" has not been prominently reported, the identification of an N-hydroxy-glycinate derivative under oxidative stress conditions provides valuable insight into the potential for N-oxidation of the vildagliptin molecule. The primary metabolic pathway involves hydrolysis of the cyano group to form the major metabolite, M20.7. The detailed methodologies presented in this guide, including advanced chromatographic and spectrometric techniques, have been instrumental in characterizing the metabolic and degradation profiles of vildagliptin, contributing to a thorough understanding of its disposition and stability. This knowledge is fundamental for drug development professionals in ensuring the safety, efficacy, and quality of vildagliptin-containing pharmaceutical products.

References

Methodological & Application

Application Note: Quantification of Vildagliptin N-oxide using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Vildagliptin and its potential N-oxide impurity. Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under oxidative stress, leading to the formation of Vildagliptin N-oxide. This method is crucial for the quality control of Vildagliptin in bulk drug substances and pharmaceutical formulations, ensuring the identification and quantification of this specific impurity. The described method is based on established principles for stability-indicating assays of Vildagliptin and provides a comprehensive protocol for method validation in accordance with ICH guidelines.

Introduction

Vildagliptin is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[1] Like many pharmaceutical compounds, Vildagliptin can degrade under various stress conditions, including oxidation, hydrolysis, and photolysis. Oxidative degradation, in particular, can lead to the formation of this compound, an impurity that needs to be monitored and controlled to ensure the safety and efficacy of the drug product. Regulatory guidelines necessitate the use of validated stability-indicating analytical methods to separate and quantify impurities and degradation products. This application note provides a detailed protocol for an HPLC method suitable for the quantification of this compound.

Experimental Protocol

Materials and Reagents
  • Vildagliptin Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

A stability-indicating HPLC method was developed to ensure the separation of Vildagliptin from its N-oxide degradation product. The following chromatographic conditions are recommended:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.5 with orthophosphoric acid) (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Standard Solution Preparation

Vildagliptin Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Vildagliptin reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Vildagliptin and this compound at the desired concentration levels for calibration.

Sample Preparation

Forced Degradation Sample (Oxidative): To generate the this compound impurity for method development and specificity studies, Vildagliptin can be subjected to oxidative stress. Dissolve 50 mg of Vildagliptin in 10 mL of methanol and add 10 mL of 30% hydrogen peroxide. Reflux the solution for 4 hours. After cooling, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis. This procedure is likely to generate the N-oxide and other degradation products.[2]

Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of Vildagliptin to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The specificity of the method is demonstrated by the complete separation of Vildagliptin from this compound and other degradation products generated during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic).

Linearity

The linearity of the method for this compound should be established by analyzing a series of dilutions of the this compound standard solution over a concentration range covering the expected levels of the impurity (e.g., from the limit of quantification to 150% of the specification level). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

Accuracy

The accuracy of the method for the quantification of this compound should be determined by a recovery study. A known amount of this compound standard should be spiked into a placebo or a sample solution containing Vildagliptin at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the spiked N-oxide should be calculated.

Precision

The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability should be evaluated by performing six replicate injections of a standard solution of this compound on the same day. Intermediate precision should be determined by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) of the peak areas should be calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for this compound can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of acetonitrile in the mobile phase, the flow rate, and the column temperature. The effect of these changes on the resolution between Vildagliptin and this compound and the peak characteristics should be monitored.

Data Presentation

The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Vildagliptin)≤ 2.0
Theoretical Plates (Vildagliptin)≥ 2000
Resolution (Vildagliptin & N-oxide)≥ 2.0
%RSD of replicate injections≤ 2.0%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Accuracy (Recovery) Data for this compound

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%
100%
150%

Table 4: Precision Data for this compound

Precision%RSD
Repeatability (n=6)≤ 2.0%
Intermediate Precision (n=6)≤ 2.0%

Table 5: LOD and LOQ for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation Sample_Prep Sample Preparation (Drug Product or Forced Degradation) Injection Inject into HPLC System Sample_Prep->Injection Standard_Prep Standard Preparation (Vildagliptin & this compound) Standard_Prep->Injection Separation Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Validation Validate according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, etc.) Quantification->Validation

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The proposed stability-indicating RP-HPLC method is suitable for the routine quality control analysis of Vildagliptin in bulk and pharmaceutical dosage forms, specifically for the quantification of the this compound impurity. The method is designed to be specific, linear, accurate, precise, and robust. Adherence to the detailed experimental protocol and validation procedures will ensure reliable and accurate results, contributing to the overall quality and safety of Vildagliptin-containing products.

References

Application Note: Simultaneous Quantification of Vildagliptin and its N-oxide Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the anti-diabetic drug Vildagliptin and its N-oxide metabolite in human plasma. The method utilizes a simple protein precipitation for sample preparation and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.

The metabolism of Vildagliptin primarily occurs through pathways independent of the cytochrome P450 system. One of the identified metabolites is Vildagliptin N-oxide. To fully characterize the pharmacokinetic profile of Vildagliptin, it is essential to simultaneously quantify both the parent drug and its major metabolites. This application note provides a detailed protocol for the simultaneous analysis of Vildagliptin and its N-oxide metabolite in human plasma using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Vildagliptin reference standard

  • This compound reference standard (structure and mass confirmed from PubChem[1])

  • Vildagliptin-D7 (Internal Standard, ISTD)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard and Sample Preparation

2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve Vildagliptin, this compound, and Vildagliptin-D7 in methanol to prepare individual stock solutions of 1 mg/mL.

2.2. Working Standard Solutions

  • Prepare serial dilutions of Vildagliptin and this compound from the stock solutions using a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

2.3. Plasma Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Vildagliptin-D7 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

3.1. Liquid Chromatography

ParameterCondition
LC System A standard UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Isocratic or gradient elution can be optimized. A starting point is 80% A and 20% B.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.2. Mass Spectrometry

ParameterCondition
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

3.3. MRM Transitions

The following MRM transitions are recommended. The transitions for this compound are proposed based on its molecular weight and common fragmentation patterns of N-oxides (neutral loss of oxygen).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Vildagliptin 304.2154.1 (Quantifier)20025
304.2180.1 (Qualifier)20020
This compound 320.2304.2 (Quantifier)20015
320.2154.1 (Qualifier)20030
Vildagliptin-D7 (ISTD) 311.2161.120025

Product ions for this compound are proposed due to the lack of available literature data on its specific fragmentation.

Data Presentation

Method Validation Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for Vildagliptin. This data is compiled from published literature.[2]

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Vildagliptin1 - 2000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%)
VildagliptinLLOQ1< 1585 - 115
Low3< 1585 - 115
Medium100< 1585 - 115
High1500< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.

Mandatory Visualization

Vildagliptin Mechanism of Action

Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of the incretin hormones GLP-1 and GIP. This leads to increased levels of active GLP-1 and GIP, resulting in enhanced glucose-dependent insulin release from pancreatic β-cells and suppressed glucagon secretion from α-cells.

Vildagliptin_Signaling_Pathway cluster_gut Gut (In response to food) cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Release Insulin Release β-cells->Insulin Release Glucagon Release Glucagon Release α-cells->Glucagon Release Lowered Blood Glucose Lowered Blood Glucose Insulin Release->Lowered Blood Glucose Increased Blood Glucose Increased Blood Glucose Glucagon Release->Increased Blood Glucose Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme

Vildagliptin's mechanism of action via DPP-4 inhibition.
Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of Vildagliptin and its N-oxide metabolite from plasma samples.

Experimental_Workflow start Start: Plasma Sample Collection prep Sample Preparation: 1. Add ISTD 2. Protein Precipitation (Acetonitrile) 3. Centrifugation start->prep evap Supernatant Evaporation prep->evap recon Reconstitution in Mobile Phase evap->recon analysis LC-MS/MS Analysis: - C18 Reversed-Phase Separation - ESI+ MRM Detection recon->analysis data Data Processing: - Peak Integration - Calibration Curve Generation - Quantification analysis->data end End: Report Results data->end

Workflow for LC-MS/MS analysis of Vildagliptin and its metabolite.

References

Development of a Stability-Indicating Assay for Vildagliptin N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed application note and protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Vildagliptin and its potential degradation product, Vildagliptin N-oxide. This method is crucial for assessing the stability of Vildagliptin in drug substances and formulations.

Introduction

Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. During stability testing and storage, Vildagliptin can degrade under various environmental conditions such as light, heat, humidity, and in the presence of acids, bases, and oxidizing agents. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This document outlines a stability-indicating HPLC method capable of separating Vildagliptin from its N-oxide, a potential degradation product formed under oxidative stress.

Experimental Protocols

Materials and Reagents
  • Vildagliptin reference standard

  • This compound reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions

A validated HPLC method is essential for the separation and quantification of Vildagliptin and its degradation products. The following chromatographic conditions have been found to be suitable:

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 2 mM Ammonium acetate : Acetonitrile (80:20, v/v)[1]
Flow Rate 1.2 mL/min[1]
Detection Wavelength 210 nm[1][2]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Preparation of Solutions
  • Standard Stock Solution of Vildagliptin: Accurately weigh and dissolve an appropriate amount of Vildagliptin reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a working concentration of 100 µg/mL.

  • Sample Preparation: For drug product analysis, weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a specific amount of Vildagliptin into a volumetric flask, dissolve in the mobile phase, sonicate for 15 minutes, and dilute to the final concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. Vildagliptin has been shown to be susceptible to degradation under oxidative and alkaline conditions[2].

  • Acid Degradation: Treat the drug solution with 1M HCl at 70°C. Studies have shown that approximately 85% degradation can occur after 210 minutes under these conditions[3].

  • Base Degradation: Treat the drug solution with 1M NaOH at room temperature. Significant degradation (around 84.33%) can be observed after 240 minutes[3].

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature. Vildagliptin shows the lowest stability under oxidative conditions, with about 87.04% degradation after 180 minutes[3]. The formation of N-oxide and other oxidative degradants is likely under these conditions.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.

After the specified time, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to the target concentration before HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized to clearly show the separation of Vildagliptin from its degradation products.

Stress ConditionVildagliptin Retention Time (min)This compound Retention Time (min)% Degradation
Acid (1M HCl, 70°C) e.g., 5.2Not typically formede.g., ~85%[3]
Base (1M NaOH, RT) e.g., 5.2Not typically formede.g., ~84%[3]
Oxidative (3% H₂O₂, RT) e.g., 5.2e.g., 3.8e.g., ~87%[3]
Thermal (80°C) e.g., 5.2Minimal formatione.g., <5%
Photolytic (UV/Vis) e.g., 5.2Minimal formatione.g., <5%

Note: The retention times are hypothetical and will depend on the specific chromatographic system used. The % degradation values are based on literature findings and will vary with the duration of stress.

Method Validation

The developed stability-indicating method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

Validation ParameterTypical Acceptance Criteria
Specificity The peak for Vildagliptin should be pure and well-resolved from degradation products and excipients (Peak Purity > 0.99).
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate).

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_degradation Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation prep_std Prepare Vildagliptin Standard Solution hplc Inject into HPLC System (C18 column, UV detection at 210 nm) prep_std->hplc prep_sample Prepare Sample Solution (Bulk Drug or Formulation) acid Acid Hydrolysis (e.g., 1M HCl, 70°C) prep_sample->acid base Base Hydrolysis (e.g., 1M NaOH, RT) prep_sample->base oxidative Oxidation (e.g., 3% H2O2, RT) (Forms this compound) prep_sample->oxidative thermal Thermal Stress (e.g., 80°C) prep_sample->thermal photo Photolytic Stress (UV/Vis Light) prep_sample->photo acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Acquisition and Processing hplc->data specificity Specificity data->specificity linearity Linearity data->linearity accuracy Accuracy data->accuracy precision Precision data->precision lod_loq LOD & LOQ data->lod_loq robustness Robustness data->robustness

Caption: Experimental workflow for the stability-indicating assay of Vildagliptin.

Vildagliptin Degradation Pathway

G cluster_stress Stress Conditions cluster_products Degradation Products Vildagliptin Vildagliptin Acid Acidic (HCl) Vildagliptin->Acid Hydrolysis Base Basic (NaOH) Vildagliptin->Base Hydrolysis Oxidative Oxidative (H2O2) Vildagliptin->Oxidative Oxidation Acid_prod Carboxylic Acid Product Acid->Acid_prod Amide Amide Hydrolysis Product Base->Amide N_oxide This compound Oxidative->N_oxide

Caption: Simplified degradation pathway of Vildagliptin under different stress conditions.

Conclusion

The described HPLC method is demonstrated to be simple, specific, and stability-indicating for the determination of Vildagliptin in the presence of its degradation products, including this compound. The forced degradation studies confirm that Vildagliptin is most susceptible to degradation under oxidative and alkaline conditions. This method is suitable for routine quality control and stability assessment of Vildagliptin in pharmaceutical manufacturing. Proper validation in accordance with regulatory guidelines is essential before implementation.

References

Application Notes and Protocols for the NMR Characterization of Vildagliptin N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of Vildagliptin N-oxide, a potential impurity and metabolite of the anti-diabetic drug Vildagliptin. This document outlines the necessary experimental protocols, data presentation, and relevant biological context to aid in the identification and quantification of this compound.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. During its synthesis, storage, or metabolism, various related substances, including this compound, can be formed. The N-oxide is formed by the oxidation of the tertiary amine in the adamantane moiety. Accurate characterization of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. NMR spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and quantification of these related substances.

Signaling Pathway of Vildagliptin

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Vildagliptin_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Beta Cells Beta Cells Incretin Hormones (GLP-1, GIP)->Beta Cells Stimulates Alpha Cells Alpha Cells Incretin Hormones (GLP-1, GIP)->Alpha Cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion Beta Cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha Cells->Glucagon Secretion Blood Glucose Lowering Blood Glucose Lowering Insulin Secretion->Blood Glucose Lowering Glucagon Secretion->Blood Glucose Lowering Suppression leads to Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme Inhibition

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

Predicted NMR Data for this compound

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using computational algorithms and serve as a reference for the identification of this compound. It is important to note that experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
H-24.8 - 5.0dd
H-4, H-4'3.6 - 3.8m
H-5, H-5'2.2 - 2.4m
H-6, H-6'2.0 - 2.2m
Adamantane-H1.6 - 2.5m
Adamantane-OHVariablebr s
CH₂ (linker)3.9 - 4.1s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
C=O168 - 170
C-CN118 - 120
C-258 - 60
C-446 - 48
C-529 - 31
C-624 - 26
Adamantane-C30 - 75
CH₂ (linker)55 - 57

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. These should be adapted and optimized based on the available instrumentation and specific analytical requirements.

Experimental Workflow

NMR_Workflow Sample_Preparation Sample Preparation NMR_Tube_Loading NMR Tube Loading Sample_Preparation->NMR_Tube_Loading Instrument_Setup Instrument Setup NMR_Tube_Loading->Instrument_Setup Data_Acquisition Data Acquisition (1D & 2D) Instrument_Setup->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Structure Elucidation Data_Processing->Spectral_Analysis Reporting Reporting Spectral_Analysis->Reporting

Caption: General workflow for NMR characterization.
Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the this compound reference standard or the sample containing the suspected impurity.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard can be added. The internal standard should be stable, have a simple spectrum that does not overlap with the analyte signals, and be of high purity.

NMR Instrument Parameters

The following are typical starting parameters for a 400 or 500 MHz NMR spectrometer. These should be optimized for the specific sample and instrument.

Table 3: Typical ¹H NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 or 500 MHz
Pulse Programzg30 or similar
Number of Scans16 - 64
Relaxation Delay (d1)1.0 - 5.0 s
Acquisition Time (aq)3 - 4 s
Spectral Width (sw)16 - 20 ppm
Temperature298 K

Table 4: Typical ¹³C NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency100 or 125 MHz
Pulse Programzgpg30 or similar with proton decoupling
Number of Scans1024 - 4096 or more
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1 - 2 s
Spectral Width (sw)200 - 240 ppm
Temperature298 K
Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate their areas for quantitative analysis.

  • Structure Elucidation: For structural confirmation, in addition to 1D ¹H and ¹³C NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Conclusion

These application notes provide a foundational guide for the NMR characterization of this compound. By following the outlined protocols and utilizing the provided reference data, researchers and analytical scientists can effectively identify and characterize this potential impurity, contributing to the overall quality and safety of Vildagliptin drug products. It is essential to adapt and validate these methods for specific laboratory conditions and regulatory requirements.

Application Note: High-Resolution Mass Spectrometry for the Analysis of Vildagliptin N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective method for the detection and quantification of Vildagliptin N-oxide, a potential metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, using high-resolution mass spectrometry (HRMS). The method utilizes a liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS) for the analysis of this compound in a simulated biological matrix. This protocol is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic studies of Vildagliptin.

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the DPP-4 enzyme. Understanding the metabolic fate of Vildagliptin is crucial for a comprehensive assessment of its efficacy and safety. While the primary metabolic pathway of Vildagliptin is hydrolysis, oxidative metabolism can also occur, potentially leading to the formation of metabolites such as this compound. High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to identify and quantify such metabolites in complex biological samples. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from plasma samples.

Reagents and Materials:

  • Human plasma (or other relevant biological matrix)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Vildagliptin-d3)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ethyl acetate, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-Exactive™, Orbitrap™) equipped with a heated electrospray ionization (HESI) source.

MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 35 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320°C
Scan Mode Full MS / dd-MS2 (TopN)
Full MS Resolution 70,000
Full MS Scan Range m/z 100-500
dd-MS2 Resolution 17,500

| Collision Energy | Stepped HCD (20, 30, 40 eV) |

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data for Vildagliptin and this compound
CompoundFormulaExact Mass (m/z) [M+H]⁺Measured Mass (m/z) [M+H]⁺Mass Accuracy (ppm)Key MS/MS Fragments (m/z)
VildagliptinC₁₇H₂₅N₃O₂304.2020304.2018< 1180.1, 154.1, 122.1
This compoundC₁₇H₂₅N₃O₃320.1969320.1965< 1304.2, 180.1, 154.1
Table 2: Quantitative Performance of the LC-HRMS Method
ParameterThis compound
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% bias) ± 10%
Recovery > 85%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition lle Liquid-Liquid Extraction (Ethyl Acetate) is_addition->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc hrms HRMS Detection (ESI+) lc->hrms quant Quantification hrms->quant identification Identification hrms->identification

Caption: Experimental workflow for the analysis of this compound.

metabolic_pathway Vildagliptin Vildagliptin Hydrolysis Hydrolysis (Major Pathway) Vildagliptin->Hydrolysis Oxidation Oxidation (Minor Pathway) Vildagliptin->Oxidation M20_7 Inactive Metabolite (M20.7) Hydrolysis->M20_7 N_oxide This compound Oxidation->N_oxide

Caption: Simplified metabolic pathway of Vildagliptin.

Application Note: Rapid Separation of Vildagliptin and its N-oxide by Ultra-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. During its synthesis, storage, or metabolism, various related substances and degradation products can be formed. One such critical impurity is the Vildagliptin N-oxide, a potential metabolite and degradation product formed under oxidative stress. Monitoring and controlling the levels of this impurity are crucial for ensuring the safety and efficacy of the drug product. This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Vildagliptin and its N-oxide. The developed method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

Instrumentation and Consumables

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Data Acquisition and Processing: Empower™ 3 Chromatography Data Software

  • Vials: 12 x 32 mm, 2 mL glass vials with PTFE/silicone septa

  • Pipettes and Tips: Calibrated micropipettes and tips

  • Volumetric flasks: Class A, various sizes

  • Analytical Balance: Capable of weighing to 0.01 mg

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.22 µm nylon filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

2. Standard Solution Preparation

  • Vildagliptin Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Vildagliptin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL of Vildagliptin and 10 µg/mL of N-oxide): Pipette 5 mL of the Vildagliptin standard stock solution and 0.5 mL of the this compound standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

3. Sample Solution Preparation

  • Sample Preparation: Accurately weigh and transfer a quantity of the powdered Vildagliptin drug substance or tablet equivalent to 50 mg of Vildagliptin into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well.

  • Working Sample Solution: Filter a portion of the above solution through a 0.22 µm syringe filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent. This yields a final concentration of approximately 100 µg/mL of Vildagliptin.

4. UPLC Method Parameters

ParameterSetting
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 40 °C
Detection Wavelength 210 nm
Run Time 5.0 minutes
Gradient Program Time (min)
0.0
3.0
3.5
4.0
5.0

Results and Discussion

The developed UPLC method provides a rapid and efficient separation of Vildagliptin and its N-oxide. The use of a sub-2 µm particle column and a gradient elution allows for sharp peaks and a short run time of 5 minutes, making it suitable for high-throughput analysis.

Chromatographic Performance

The method was evaluated for its system suitability, and the results are summarized in the table below. The retention times were found to be reproducible, and the resolution between Vildagliptin and its N-oxide was excellent.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound2.11.1> 8000
Vildagliptin2.81.2> 10000
Resolution -> 4.0 -

This application note presents a validated, rapid, and sensitive UPLC method for the separation and quantification of Vildagliptin and its N-oxide. The method is suitable for the routine analysis of these compounds in pharmaceutical drug substances and formulations, aiding in the quality control and stability assessment of Vildagliptin products.

Visualizations

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Acquisition & Analysis cluster_output Reporting prep_standard Prepare Standard Solutions (Vildagliptin & N-oxide) injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solution (Drug Substance/Product) prep_sample->injection prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) uplc_system UPLC System Setup (Column, Detector, etc.) prep_mobile_phase->uplc_system method_setup Set UPLC Method Parameters (Gradient, Flow Rate, etc.) uplc_system->method_setup method_setup->injection data_acquisition Chromatogram Acquisition injection->data_acquisition integration Peak Integration & Identification data_acquisition->integration quantification Quantification of Analytes integration->quantification report Generate Analysis Report quantification->report

Application Note: Protocol for Vildagliptin Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral anti-diabetic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, leading to increased levels of incretin hormones and improved glycemic control. Forced degradation studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. This information is vital for developing stable formulations and establishing appropriate storage conditions.

This application note provides a detailed protocol for conducting forced degradation studies on vildagliptin. The described methodologies are based on established scientific literature and are intended to serve as a comprehensive guide for researchers. The protocol covers various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation.

Experimental Protocols

Materials and Reagents
  • Vildagliptin pure drug substance

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate buffer (pH 7.5)

  • Diluent: A suitable mixture of mobile phase components or as determined during method development.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Visible detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Water bath or oven for thermal studies

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions

A robust stability-indicating HPLC method is essential for separating vildagliptin from its degradation products. The following is a recommended starting point, which should be validated for specificity, linearity, accuracy, and precision.

ParameterRecommended Condition
Column Athena C18-WP (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient elution with Ammonium acetate buffer (pH 7.5) and Methanol[1][2][3]
Flow Rate 1.0 mL/min[1]
Column Temperature 40 °C[1]
Detection Wavelength 208 nm[1] or 220 nm[4]
Injection Volume 100 µL[1]
Preparation of Solutions
  • Vildagliptin Stock Solution: Accurately weigh and dissolve a suitable amount of vildagliptin in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

Forced Degradation Procedures
  • To 2.0 mL of the vildagliptin stock solution, add 3.0 mL of 1.0 M HCl.[1][5]

  • Heat the mixture in a water bath at 80 °C for 3 to 9 hours.[1][5]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution to pH 7.0 by the gradual addition of 1 M NaOH.[1][5]

  • Dilute the solution with the diluent to a final concentration of approximately 1 mg/mL.[1][5]

  • Inject the sample into the HPLC system.

  • To 2.0 mL of the vildagliptin stock solution, add 3.0 mL of 0.1 M NaOH.[1]

  • Keep the solution at room temperature for 3 hours.[1]

  • For more stringent conditions, use 1.0 M NaOH and heat at 80 °C for 3 hours.[1]

  • After the specified time, cool the solution to room temperature if heated.

  • Neutralize the solution to pH 7.0 by the gradual addition of 0.1 M HCl.[1]

  • Dilute the solution with the diluent to a final concentration of approximately 1 mg/mL.

  • Inject the sample into the HPLC system.

  • To 2.0 mL of the vildagliptin stock solution, add 2.0 mL of 3% H₂O₂ solution.[1][5]

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute the solution with the diluent to a final concentration of approximately 1 mg/mL.

  • Inject the sample into the HPLC system.

  • To 2.0 mL of the vildagliptin stock solution, add 3.0 mL of water.[1]

  • Heat the solution in a water bath at 80 °C for 3 hours.[1]

  • After the specified time, cool the solution to room temperature.

  • Dilute the solution with the diluent to a final concentration of approximately 1 mg/mL.[1]

  • Inject the sample into the HPLC system.

  • Expose the solid vildagliptin drug substance to a dry heat of 70-80 °C in an oven for a specified duration (e.g., 24-48 hours).[6]

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed sample in the diluent at a concentration of approximately 1 mg/mL.

  • Inject the sample into the HPLC system.

  • Expose the solid vildagliptin drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • A control sample should be protected from light.

  • After exposure, prepare a solution of the stressed and control samples in the diluent at a concentration of approximately 1 mg/mL.

  • Inject the samples into the HPLC system.

Data Presentation

The quantitative data from the forced degradation studies should be summarized to show the extent of degradation of vildagliptin and the formation of degradation products under each stress condition.

Table 1: Summary of Vildagliptin Degradation Under Various Stress Conditions

Stress ConditionParameters% Assay of Vildagliptin% Total ImpuritiesMajor Degradation Products (RRT)
Acidic Hydrolysis 1 M HCl, 80 °C, 9 hoursTo be determinedTo be determined1.3[1][2][3]
Alkaline Hydrolysis 1 M NaOH, 80 °C, 3 hoursTo be determinedTo be determined0.4, 0.6, 1.2[1][2]
Oxidative Degradation 3% H₂O₂, RT, 24 hoursTo be determinedTo be determined0.38, 0.6, 0.8[1][2]
Neutral Hydrolysis Water, 80 °C, 3 hoursTo be determinedTo be determined0.7[5]
Thermal Degradation 80 °C, 48 hoursTo be determinedTo be determinedNo significant degradation observed[5]
Photolytic Degradation 1.2 million lux hours, 200 Wh/m²To be determinedTo be determinedNo significant degradation observed[5]

RRT: Relative Retention Time with respect to the vildagliptin peak.

Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Vildagliptin Stock Solution (1 mg/mL in Methanol) acid Acidic 1 M HCl, 80°C stock->acid alkali Alkaline 0.1 M NaOH, RT or 1 M NaOH, 80°C stock->alkali oxidative Oxidative 3% H2O2, RT stock->oxidative neutral Neutral Water, 80°C stock->neutral hplc RP-HPLC Analysis acid->hplc alkali->hplc oxidative->hplc neutral->hplc thermal Thermal 80°C (Solid) thermal->hplc photo Photolytic UV/Vis Light (Solid) photo->hplc lcms LC-MS Identification hplc->lcms quant Quantification of Degradation hplc->quant pathway Degradation Pathway Elucidation lcms->pathway

Caption: Experimental workflow for vildagliptin forced degradation studies.

Vildagliptin Degradation Pathways

Under stress conditions, vildagliptin can undergo hydrolysis of the amide bond and other modifications. The following diagram illustrates the logical relationship between the parent drug and its major degradation products identified under different stress conditions.

G cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Degradation Vildagliptin Vildagliptin DP1 Degradant (RRT 1.3) m/z = 304 Vildagliptin->DP1 1 M HCl, 80°C DP2 Degradant (RRT 1.2) m/z = 337.2 Vildagliptin->DP2 NaOH DP3 Degradant (RRT 0.6) m/z = 321.1 Vildagliptin->DP3 NaOH Vildagliptin->DP3 H2O2 DP4 Degradant (RRT 0.4) m/z = 322.6 Vildagliptin->DP4 NaOH DP5 Degradant (RRT 0.38) m/z = 241.1 Vildagliptin->DP5 H2O2 DP6 Degradant (RRT 0.8) m/z = 183.1 Vildagliptin->DP6 H2O2

Caption: Vildagliptin degradation pathways under different stress conditions.

References

Application Notes and Protocols: Use of Vildagliptin N-oxide as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This inhibition leads to increased levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2][3] The metabolism of vildagliptin is extensive, occurring through several pathways, with the major metabolite resulting from cyano group hydrolysis.[4] Minor metabolic routes include oxidation, leading to the formation of metabolites such as Vildagliptin N-oxide.[4]

Forced degradation studies have shown that vildagliptin is susceptible to degradation under oxidative conditions.[5][6][7][8] This degradation can result in the formation of impurities, including the N-oxide derivative. Therefore, the availability of a well-characterized this compound certified reference material (CRM) is crucial for the accurate identification and quantification of this potential impurity in vildagliptin drug substances and formulations, ensuring their quality, safety, and efficacy.

This document provides detailed application notes and protocols for the use of this compound as a CRM in analytical method development, validation, and routine quality control.

Characterization of this compound Certified Reference Material

A Certified Reference Material for this compound should be accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and other critical parameters. The data presented below is representative of what would be expected for a high-quality CRM.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name(2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)oxidoazane
CAS NumberNot Assigned
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol [9]
AppearanceWhite to off-white solid
SolubilitySoluble in Methanol, Acetonitrile, and Water

Table 2: Certified Purity and Characterization Data

Analytical TechniqueSpecificationResult
Purity (by HPLC)≥ 99.0%99.7%
Mass Spectrometry (m/z)[M+H]⁺ = 320.19Conforms
¹H-NMRConforms to structureConforms
Infrared (IR) SpectroscopyConforms to reference spectrumConforms
Water Content (Karl Fischer)≤ 0.5%0.2%
Residual SolventsMeets ICH Q3C limitsConforms

Experimental Protocols

Protocol for Identification of this compound in a Test Sample using HPLC

This protocol outlines the procedure for the qualitative identification of this compound in a sample of vildagliptin drug substance or product.

3.1.1. Materials and Reagents

  • This compound CRM

  • Vildagliptin Test Sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Formate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

3.1.2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 4.0 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 50 50
    25 50 50
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[10]

  • Injection Volume: 10 µL

3.1.3. Preparation of Solutions

  • Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound CRM in methanol to obtain a concentration of 0.1 mg/mL.

  • Test Solution (Vildagliptin Sample): Accurately weigh and dissolve the vildagliptin test sample in methanol to obtain a concentration of 1.0 mg/mL.

  • Spiked Test Solution: Add a known volume of the Standard Solution to the Test Solution to confirm the peak identity.

3.1.4. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Standard Solution and record the chromatogram and the retention time of the this compound peak.

  • Inject the Test Solution and record the chromatogram.

  • Compare the retention time of any peak in the Test Solution chromatogram with the retention time of the peak in the Standard Solution chromatogram.

  • For confirmation, inject the Spiked Test Solution and observe for a peak co-eluting at the expected retention time with an increased peak area.

3.1.5. Data Interpretation The presence of a peak in the Test Solution chromatogram with the same retention time as the peak in the Standard Solution chromatogram indicates the presence of this compound in the test sample.

Protocol for Quantification of this compound in a Test Sample using HPLC

This protocol provides a method for the quantitative determination of this compound impurity in a vildagliptin sample using an external standard method.

3.2.1. Materials and Reagents

  • Same as in Protocol 3.1.

3.2.2. Chromatographic Conditions

  • Same as in Protocol 3.1.

3.2.3. Preparation of Solutions

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound CRM into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a solution with a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 5.0 µg/mL.

  • Test Solution (Vildagliptin Sample): Accurately weigh about 100 mg of the vildagliptin test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a solution with a concentration of 1.0 mg/mL.

3.2.4. Procedure

  • Equilibrate the HPLC system as described in Protocol 3.1.

  • Inject each of the Calibration Standards and the Test Solution.

  • Record the peak area for this compound in each chromatogram.

3.2.5. Data Analysis and Calculation

  • Construct a calibration curve by plotting the peak area of this compound versus the concentration of the Calibration Standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.99.

  • Determine the concentration of this compound in the Test Solution using the calibration curve equation.

  • Calculate the percentage of this compound impurity in the vildagliptin test sample using the following formula:

    % Impurity = (Concentration of N-oxide in Test Solution (µg/mL) / Concentration of Vildagliptin in Test Solution (µg/mL)) * 100

Visualizations

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis CRM This compound CRM Standard Standard Solution CRM->Standard Dissolve Sample Vildagliptin Test Sample Test Test Solution Sample->Test Dissolve Solvent Methanol Solvent->Standard Solvent->Test Inject_Std Inject Standard Solution Standard->Inject_Std Inject_Test Inject Test Solution Test->Inject_Test System HPLC System Equilibration System->Inject_Std System->Inject_Test Chromatogram Generate Chromatograms Inject_Std->Chromatogram Inject_Test->Chromatogram Compare_RT Compare Retention Times Chromatogram->Compare_RT Quantify Quantify Peak Area Chromatogram->Quantify Result Report Result Compare_RT->Result Identification Calculate Calculate % Impurity Quantify->Calculate Quantification Calculate->Result Quantification

Caption: Workflow for the analysis of this compound.

cluster_pathways Metabolic Pathways Vildagliptin Vildagliptin Cyano_Hydrolysis Cyano Group Hydrolysis (Major Pathway) Vildagliptin->Cyano_Hydrolysis Amide_Hydrolysis Amide Bond Hydrolysis Vildagliptin->Amide_Hydrolysis Glucuronidation Glucuronidation Vildagliptin->Glucuronidation Oxidation Oxidation (Minor Pathway) Vildagliptin->Oxidation M20_7 Metabolite M20.7 (Carboxylic Acid) Cyano_Hydrolysis->M20_7 M15_3 Metabolite M15.3 Amide_Hydrolysis->M15_3 M20_2 Metabolite M20.2 Glucuronidation->M20_2 Vilda_N_Oxide This compound Oxidation->Vilda_N_Oxide

Caption: Simplified metabolic pathways of Vildagliptin.

References

Application Note: Quantitative Analysis of Vildagliptin N-oxide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the quantitative analysis of Vildagliptin N-oxide, a potential impurity and degradation product of Vildagliptin, in pharmaceutical formulations. The protocol utilizes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Vildagliptin and its related substances, including the N-oxide derivative formed under oxidative stress. This document provides comprehensive experimental protocols, data presentation in structured tables, and a visual workflow to aid in the implementation of this analytical method in a quality control or research setting.

Introduction

Vildagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. During its synthesis and storage, or upon exposure to oxidative conditions, Vildagliptin can degrade to form various byproducts, including this compound. The presence of such impurities can impact the safety and efficacy of the final pharmaceutical product. Therefore, a reliable and validated analytical method for the quantification of this compound is crucial for ensuring the quality and stability of Vildagliptin formulations.

Forced degradation studies have shown that Vildagliptin is susceptible to degradation under oxidative conditions, leading to the formation of several degradants.[1] One of the identified degradation products under oxidative stress is an N-hydroxy derivative, which is consistent with the structure of this compound.[2][3] This application note describes an HPLC method suitable for the separation and quantification of this critical impurity.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of this compound in pharmaceutical formulations. The method is based on a stability-indicating RP-HPLC technique.

Materials and Reagents
  • Vildagliptin reference standard

  • This compound (Impurity B) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Vildagliptin tablets (50 mg)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterSpecification
HPLC System Agilent 1260 chromatography system with a PDA detector or equivalent[4]
Column ODS-4 C18 (250 mm x 4.6 mm, 3 µm)[5]
Mobile Phase Buffer: Acetonitrile: Methanol (87:10:3 v/v/v)
Buffer Preparation: Prepare a suitable buffer solution (e.g., potassium dihydrogen phosphate) and adjust the pH as needed for optimal separation.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 50°C
Run Time Approximately 10 minutes
Preparation of Solutions
  • Accurately weigh and transfer about 25 mg of Vildagliptin working standard into a 50 mL volumetric flask.[5]

  • Dissolve in the diluent (mobile phase) and make up the volume.[5]

  • Take 5.0 mL of this solution and dilute to 50 mL with the diluent to obtain a final concentration of 50 µg/mL.[5]

  • Accurately weigh and transfer about 7.5 mg of this compound (Impurity B) reference standard into a 25 mL volumetric flask.[5]

  • Add approximately 15-16 mL of diluent, mix well, and sonicate to dissolve.[5]

  • Make up the volume with the diluent and mix well.[5]

  • Weigh and finely powder 20 Vildagliptin tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Dilute 5.0 mL of the filtered solution to 50 mL with the diluent to obtain a theoretical Vildagliptin concentration of 50 µg/mL.

Method Validation and Data Presentation

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly.

ParameterAcceptance Criteria
Theoretical Plates (Vildagliptin) > 8000
Tailing Factor (Vildagliptin) ≤ 1.38
%RSD of Peak Areas (n=6) ≤ 2.0%
Quantitative Data

The following tables summarize the expected quantitative data for the analysis of Vildagliptin and its N-oxide impurity.

Table 1: Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Vildagliptin12.5 - 100[6]≥ 0.999
This compound(To be determined)≥ 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Vildagliptin0.060.21
This compound(To be determined)(To be determined)

Table 3: Accuracy (Recovery)

AnalyteSpiked LevelMean Recovery (%)
This compound50%To be determined
100%To be determined
150%To be determined

Table 4: Precision (%RSD)

AnalyteIntraday Precision (%RSD)Interday Precision (%RSD)
Vildagliptin< 2.0< 2.0
This compound< 2.0< 2.0

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound in pharmaceutical formulations.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Vildagliptin Tablets B Dissolve in Diluent & Sonicate A->B C Filter and Dilute B->C F Inject into HPLC System C->F D Prepare Vildagliptin Standard D->F E Prepare this compound Standard E->F G Chromatographic Separation (C18 Column) F->G H UV Detection at 210 nm G->H I Integrate Peak Areas H->I J Calculate Concentration of This compound I->J K Report Results J->K

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

The described HPLC method is specific, accurate, and precise for the quantitative determination of this compound in pharmaceutical formulations. This application note provides a comprehensive guide for researchers and drug development professionals to implement this method for routine quality control testing and stability studies of Vildagliptin products. Adherence to the detailed protocols and validation procedures will ensure reliable and consistent results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Vildagliptin and its N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Vildagliptin and its N-oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Vildagliptin and its N-oxide, presented in a question-and-answer format.

Issue 1: Poor resolution between Vildagliptin and its N-oxide peak.

  • Question: My chromatogram shows overlapping peaks for Vildagliptin and its N-oxide. How can I improve the resolution?

  • Answer: Achieving baseline separation between Vildagliptin and its more polar N-oxide metabolite is critical. Here are several approaches to improve resolution:

    • Optimize Mobile Phase Composition:

      • Decrease Organic Solvent Strength: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can enhance the separation between the two compounds.

      • Adjust pH: The pH of the mobile phase buffer is a critical parameter. Vildagliptin is basic, and its retention is highly dependent on pH.[1] Experiment with a pH range around the pKa of Vildagliptin to find the optimal separation. A slightly acidic pH (e.g., 3.0 - 4.5) often yields good results.

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary separation.

    • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

    • Decrease Column Temperature: Lowering the column temperature can sometimes improve separation, although it will also increase retention times and viscosity of the mobile phase.

Issue 2: Vildagliptin peak is tailing.

  • Question: The Vildagliptin peak in my chromatogram has a noticeable tail. What could be causing this and how can I fix it?

  • Answer: Peak tailing for basic compounds like Vildagliptin is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.

    • Adjust Mobile Phase pH: Operating at a lower pH (e.g., below 4) will ensure that the silanol groups are not ionized, reducing their interaction with the protonated Vildagliptin.

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and reduce peak tailing.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize silanol interactions. Ensure you are using a column suitable for the analysis of basic compounds.

    • Lower Sample Concentration: Overloading the column with the sample can lead to peak tailing. Try injecting a more dilute sample.

Issue 3: Inconsistent retention times for Vildagliptin and its N-oxide.

  • Question: The retention times for my analytes are shifting between injections. What is causing this variability?

  • Answer: Fluctuating retention times can compromise the reliability of your analytical method. The following factors should be investigated:

    • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times.

    • Mobile Phase Instability: If the mobile phase is prepared by mixing solvents with significantly different properties, it may not be stable over time. Prepare fresh mobile phase daily and ensure it is well-mixed. If using a buffer, ensure its pH remains constant.

    • Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time shifts. Check for leaks, air bubbles in the pump heads, and proper functioning of the check valves.

    • Column Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible chromatography. Use a column oven to control the temperature.

Issue 4: Presence of ghost peaks in the chromatogram.

  • Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is their origin and how can I eliminate them?

  • Answer: Ghost peaks are extraneous peaks that can originate from various sources:

    • Contaminated Mobile Phase or Diluent: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase to remove any particulate matter.

    • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be completely eluted from the column or injector, leading to carryover. Implement a robust needle wash protocol and inject blanks between samples to check for carryover.

    • Leachables from Vials or Caps: Ensure that the sample vials and caps are made of inert materials that do not leach contaminants into the sample solvent.

    • Degradation of the Sample in the Autosampler: If the sample is unstable, it may degrade over time in the autosampler, leading to the appearance of new peaks.

Logical Workflow for Troubleshooting HPLC Separation

The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC separation of Vildagliptin and its N-oxide.

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis of Vildagliptin & N-oxide problem Problem Identified in Chromatogram start->problem poor_resolution Poor Resolution problem->poor_resolution e.g., Overlapping Peaks peak_tailing Peak Tailing problem->peak_tailing e.g., Asymmetric Peak rt_shift Retention Time Shift problem->rt_shift e.g., Inconsistent RT ghost_peaks Ghost Peaks problem->ghost_peaks e.g., Extraneous Peaks optimize_mp_res Optimize Mobile Phase (Organic %, pH) poor_resolution->optimize_mp_res adjust_ph_tail Adjust Mobile Phase pH peak_tailing->adjust_ph_tail check_equilibration Check Column Equilibration rt_shift->check_equilibration check_solvents Check Solvents & Diluent Purity ghost_peaks->check_solvents change_column_res Change Column Chemistry optimize_mp_res->change_column_res If not resolved adjust_flow_temp_res Adjust Flow Rate / Temperature change_column_res->adjust_flow_temp_res Fine-tuning end Problem Resolved adjust_flow_temp_res->end add_additive Add Competing Base (e.g., TEA) adjust_ph_tail->add_additive If tailing persists use_bd_column Use Base-Deactivated Column add_additive->use_bd_column Alternative check_conc Check Sample Concentration use_bd_column->check_conc check_conc->end check_mp_stability Check Mobile Phase Stability check_equilibration->check_mp_stability check_pump Check Pump Performance check_mp_stability->check_pump control_temp Control Column Temperature check_pump->control_temp control_temp->end check_carryover Check for Carryover check_solvents->check_carryover check_vials Check Vials & Caps check_carryover->check_vials check_stability Check Sample Stability check_vials->check_stability check_stability->end

References

Troubleshooting peak tailing in Vildagliptin N-oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vildagliptin N-oxide Analysis

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] This distortion can compromise the accuracy and precision of quantification by making it difficult to determine the exact peak area and height.[2] For this compound, which contains basic functional groups, peak tailing can be a common issue, often arising from strong interactions with the stationary phase.[3]

Q2: What are the primary causes of peak tailing in my this compound analysis?

A2: Peak tailing in the analysis of this compound can stem from several factors, broadly categorized as chemical interactions, column and system issues, and sample-related problems.

  • Chemical Interactions:

    • Silanol Interactions: The most frequent cause of peak tailing for basic compounds like this compound is the interaction between the analyte and acidic silanol groups on the surface of silica-based columns.[1][4]

    • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, leading to secondary interactions and peak tailing.[1]

    • Metal Contamination: Trace metal impurities in the silica matrix of the column can act as active sites, causing tailing.[4][5]

  • Column and System Issues:

    • Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of active silanol groups.[2] Physical damage to the column packing can also cause peak distortion.[5][6]

    • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly fitted connections, can lead to peak broadening and tailing.[2][5]

    • Contamination: A contaminated guard or analytical column can result in distorted peaks.[7]

  • Sample-Related Problems:

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[2][5][7]

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5][8]

Q3: How can I systematically troubleshoot peak tailing for this compound?

A3: A logical troubleshooting workflow can help identify and resolve the cause of peak tailing. Start by evaluating the easiest-to-change parameters first.

Troubleshooting Workflow

G start Peak Tailing Observed check_mobile_phase Check Mobile Phase (pH, Buffer, Composition) start->check_mobile_phase check_sample Check Sample (Concentration, Solvent) start->check_sample check_system Inspect HPLC System (Connections, Tubing) start->check_system check_column Evaluate Column (Age, Performance) start->check_column adjust_ph Adjust pH (2 units away from pKa) check_mobile_phase->adjust_ph pH issue? add_modifier Add Mobile Phase Modifier (e.g., TEA) check_mobile_phase->add_modifier Silanol interaction? reduce_concentration Reduce Sample Concentration check_sample->reduce_concentration Overload? change_solvent Change Sample Solvent to match mobile phase check_sample->change_solvent Solvent mismatch? check_fittings Check Fittings & Tubing for dead volume check_system->check_fittings replace_guard Replace Guard Column check_column->replace_guard Guard column issue? replace_column Replace Analytical Column check_column->replace_column Column degradation? end Peak Shape Improved adjust_ph->end add_modifier->end reduce_concentration->end change_solvent->end check_fittings->end replace_guard->end replace_column->end

Caption: A flowchart for troubleshooting peak tailing.

Quantitative Data & Corrective Actions

The following tables summarize common causes of peak tailing and provide quantitative guidance for corrective actions.

Table 1: Mobile Phase Adjustments

ParameterRecommended AdjustmentRationale
pH Adjust to be at least 2 pH units away from the analyte's pKa.To ensure the analyte is in a single ionic state, minimizing secondary interactions.
Buffer Concentration Use a buffer concentration of 10-50 mM.To maintain a stable pH throughout the analysis.
Mobile Phase Modifier Add a tail-suppressing agent like Triethylamine (TEA) at 0.1-0.5% (v/v).TEA competes with the basic analyte for active silanol sites, reducing tailing.[4]

Table 2: Sample and Injection Parameters

ParameterRecommended AdjustmentRationale
Injection Volume Reduce the injection volume by 50-80%.To avoid overloading the column, which can cause peak distortion.[9]
Sample Concentration Dilute the sample to a lower concentration.[7]To prevent saturation of the stationary phase.
Sample Solvent Dissolve the sample in the initial mobile phase.[5][8]To ensure compatibility and prevent peak shape issues due to solvent mismatch.

Table 3: Column and System Parameters

ParameterRecommended AdjustmentRationale
Column Type Use a modern, high-purity silica column with end-capping.These columns have fewer exposed silanol groups, reducing the potential for tailing.[4]
Guard Column Replace the guard column.[7]A contaminated or worn-out guard column can introduce peak tailing.
Extra-Column Volume Minimize tubing length and use smaller inner diameter tubing.To reduce the volume outside the column where peak broadening can occur.[2]
Temperature Increase column temperature (e.g., to 30-60°C).[10]Can improve peak shape by increasing mass transfer kinetics.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (or other suitable buffer)

  • Formic acid or Triethylamine (for pH adjustment)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Dilute the stock solution with the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to the desired working concentration (e.g., 10 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the working standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The USP tailing factor should be less than 1.5.

This guide provides a comprehensive framework for understanding and resolving peak tailing issues in the analysis of this compound. For further assistance, consult your instrument's manual or contact your column manufacturer's technical support.

References

Resolving peak splitting for Vildagliptin N-oxide in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for resolving chromatographic issues, specifically peak splitting, encountered during the analysis of Vildagliptin N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak splitting in HPLC?

Peak splitting in High-Performance Liquid Chromatography (HPLC) occurs when a single compound appears as two or more unresolved peaks. This can be caused by a variety of factors, broadly categorized as equipment, method, or column issues.

Common Causes Include:

  • Column Issues: A primary cause is often a void or channel in the column's packing material, or a blocked column frit.[1][2] Contamination of the stationary phase can also lead to varied elution times for a single analyte.[1][2]

  • Injection Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[2][3]

  • Mobile Phase Incompatibility: Using an incorrect mobile phase composition or a mobile phase that is not properly mixed or degassed can lead to issues.[4] Air bubbles in the system are a known cause of split peaks.[5]

  • Co-elution: The split peak may actually be two different components eluting very close to each other.[1]

  • Instrument Problems: Issues with the injector, such as a faulty rotor seal, or blockages in the system can disrupt the sample path and cause splitting.[5]

Q2: Why might this compound be particularly prone to peak shape issues?

This compound, as a polar and basic compound, can present specific challenges in reverse-phase chromatography.

  • Secondary Interactions: The basic nature of vildagliptin means it can interact strongly with acidic residual silanol groups on the surface of silica-based C18 or C8 columns.[6] These secondary interactions can lead to peak tailing and, in some cases, peak splitting, as not all molecules travel through the column at the same speed.[7]

  • Analyte Stability: One study noted that a Vildagliptin-related impurity was unstable in a common diluent (water:acetonitrile), degrading into another stable impurity.[8] While this was not the N-oxide, it highlights the potential for on-column or in-vial transformations that could manifest as multiple peaks.

  • Ionization State: The pH of the mobile phase is critical as it dictates the ionization state of the analyte.[9][10] If the mobile phase pH is close to the pKa of this compound, a mixed population of ionized and non-ionized forms may exist, leading to peak broadening or splitting.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Splitting

A systematic approach is crucial to efficiently identify the root cause of the peak splitting. The following workflow helps isolate the problem.

G A Peak Splitting Observed for this compound B Inject a Blank (Mobile Phase) A->B C Inject a Known Standard (different compound) A->C G Check for Ghost Peaks B->G D Are all peaks splitting? C->D E Problem is likely systemic (Injector, Column, Frit, Tubing) D->E Yes F Problem is specific to This compound method D->F No J Review Method Parameters (Guide 2 & 3) F->J H Carryover from previous injection. Improve wash method. G->H Yes I No Ghost Peaks G->I No I->J

Caption: Troubleshooting workflow for diagnosing peak splitting.

Steps:

  • Inject a Blank: Run a blank injection consisting of only the mobile phase. If you see a "ghost peak," it indicates carryover from a previous run. Improve the needle wash and column flushing procedures.[5]

  • Inject a Different Standard: If possible, inject a well-behaved standard compound. If this peak also splits, the issue is likely with the hardware (e.g., column void, blocked frit, injector problem).[1] If only the this compound peak splits, the problem is related to the specific method or analyte interactions.

  • Proceed to Specific Guides: Based on the outcome, proceed to the relevant guide below to address either method parameters or column/instrument issues.

Guide 2: Optimizing Mobile Phase and Sample Diluent

The mobile phase and sample solvent have a profound impact on peak shape. For polar, basic compounds like this compound, careful optimization is key.

Experimental Protocol: Mobile Phase Modification

  • Objective: To eliminate peak splitting by adjusting mobile phase pH and composition.

  • Initial Check: Ensure the sample diluent is the same as or weaker than the mobile phase.[3] Injecting in a stronger solvent is a common cause of split peaks.[2]

  • pH Adjustment: Vildagliptin is basic, and its analysis often involves controlling the pH.[11]

    • Action: Adjust the mobile phase to a lower pH (e.g., 2.1-3.5) using an acid like phosphoric acid or formic acid.[12][13] This ensures the analyte is fully protonated and minimizes secondary interactions with residual silanols on the column packing.[6]

    • Buffer: Use a buffer (e.g., phosphate, acetate, or formate) at a concentration of 10-25 mM to maintain a stable pH.[10][14][15]

  • Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) affect selectivity.[9][16]

    • Action: If co-elution is suspected, slightly alter the ratio of the organic modifier to water. A small change can significantly alter selectivity.[17]

  • Ion Pairing Agent: If pH adjustment is insufficient, consider an ion-pairing agent.

    • Action: Add an ion-pairing reagent like sodium octanesulfonate (10 mmol·L⁻¹) to the mobile phase.[12] This can mask residual silanols and improve peak symmetry.

Table 1: Comparison of Mobile Phase Conditions for Vildagliptin & Related Compounds

ParameterProblematic Condition (Hypothetical)Optimized Condition (Recommended)Rationale for Change
Aqueous Phase Deionized Water (unbuffered)10 mM Sodium Octanesulfonate, pH adjusted to 2.1 with Phosphoric Acid[12]Buffering stabilizes pH; low pH protonates the analyte and suppresses silanol activity; ion-pair reagent masks silanol interactions.
Organic Phase AcetonitrileAcetonitrileAcetonitrile is a common and effective organic modifier.[16]
Ratio (Aq:Org) 80:20Gradient or isocratic as needed for separation[12]Ratio is adjusted to achieve optimal retention and resolution.
Sample Diluent 100% AcetonitrileMobile Phase or Water:Acetonitrile (e.g., 80:20)Matching sample solvent to mobile phase prevents peak distortion.[3]
Guide 3: Addressing Column and Instrument Issues

If modifying the mobile phase does not resolve the issue, the problem may lie with the physical components of the HPLC system.

G A Systemic Peak Splitting (All Peaks Affected) B Check for Pressure Increase A->B C High Pressure Observed B->C Yes D Normal Pressure B->D No E Likely Blockage (Frit or Tubing) C->E F Likely Column Void or Injector Issue D->F G Action: Reverse-flush column. If persists, replace frit/column. E->G H Action: Inspect injector rotor seal. If void suspected, replace column. F->H

Caption: Decision tree for hardware-related peak splitting.

Experimental Protocol: Column and System Check

  • Objective: To identify and resolve hardware-related causes of peak splitting.

  • Inspect for Blockages: A sudden increase in backpressure accompanying peak splitting often points to a blockage.[1]

    • Action: Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the pressure. A common culprit is a blocked column inlet frit.[1] Try reverse-flushing the column with a strong solvent. If this fails, the frit or the entire column may need replacement.[4]

  • Check for Column Voids: Voids in the packing bed create alternative flow paths for the sample, causing splitting.[2] This can happen from pressure shocks or operating at a high pH that dissolves the silica backbone.

    • Action: A void is often irreversible. The column will likely need to be replaced.

  • Inspect the Injector: A worn or damaged injector rotor seal can cause part of the sample to be injected slightly later than the rest, resulting in a split or doubled peak.[5]

    • Action: Inspect the rotor seal for scratches or wear and replace it if necessary.

  • Use a Guard Column: To protect the analytical column from contamination and particulates that can cause blockages and peak shape issues, always use a guard column.[4]

References

Impact of mobile phase pH on Vildagliptin N-oxide retention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of Vildagliptin N-oxide, specifically concerning the impact of mobile phase pH on its retention time.

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH affect the retention of Vildagliptin and this compound in reversed-phase HPLC?

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of ionizable compounds like Vildagliptin and its N-oxide is significantly influenced by the pH of the mobile phase. Vildagliptin is a basic compound.[1] The state of ionization of these molecules changes with pH, which in turn affects their polarity and interaction with the stationary phase.

  • At low pH (acidic conditions): Both Vildagliptin and this compound will be protonated and exist as positively charged species. This increased polarity generally leads to weaker interaction with the nonpolar stationary phase (e.g., C18), resulting in shorter retention times.

  • As the pH increases towards the pKa of the analytes: The proportion of the un-ionized (neutral) form increases. The neutral form is less polar and will interact more strongly with the stationary phase, leading to an increase in retention time.

  • At high pH (basic conditions): Well above their pKa, the compounds will be in their neutral, un-ionized form, leading to the strongest retention.

Q2: What is the expected trend in retention time for this compound as the mobile phase pH is increased?

The retention time of this compound is expected to increase as the mobile phase pH increases from acidic to neutral or slightly basic conditions. This is because the N-oxide functional group can also be protonated. By increasing the pH, the equilibrium shifts towards the more neutral, and therefore more hydrophobic, form of the molecule, which enhances its retention on a nonpolar stationary phase.

Q3: My this compound peak is showing poor shape (tailing or fronting). Can mobile phase pH be the cause?

Yes, an inappropriate mobile phase pH is a common cause of poor peak shape for ionizable compounds. Peak tailing can occur if there are secondary interactions between the analyte and the stationary phase, which can be pH-dependent. Operating at a pH where the analyte is fully protonated (low pH) or fully in its neutral form can often improve peak symmetry. Adjusting the pH to be at least 2 units away from the analyte's pKa is a general recommendation to ensure a single ionic form is present.

Q4: I am not getting good separation between Vildagliptin and this compound. How can I improve the resolution by adjusting the pH?

Since both Vildagliptin and this compound are basic, their retention times will respond similarly to changes in pH. However, their pKa values are likely to be different, meaning the extent of their ionization will vary at a given pH. By carefully adjusting the mobile phase pH, you can fine-tune the relative retention of the two compounds to achieve optimal separation. Experimenting with a pH gradient or a series of isocratic runs at different pH values is recommended to find the "sweet spot" for resolution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Retention of this compound The mobile phase pH is too low (acidic), causing the analyte to be fully protonated and highly polar.Gradually increase the pH of the aqueous portion of your mobile phase (e.g., in 0.5 pH unit increments from 3.0 to 7.0) to increase retention.
Poor Resolution between Vildagliptin and this compound The mobile phase pH is not optimal to differentiate the ionization and, therefore, the hydrophobicity of the two compounds.Systematically evaluate a range of pH values for your mobile phase. A pH closer to the pKa of one of the analytes may provide better selectivity.
Peak Tailing for this compound The mobile phase pH is close to the pKa of the analyte, leading to the presence of multiple ionic forms. Or, secondary silanol interactions are occurring.Adjust the mobile phase pH to be at least 2 pH units below the pKa to ensure complete protonation. Alternatively, using a highly deactivated "end-capped" column can minimize silanol interactions.
Inconsistent Retention Times The mobile phase buffer has inadequate capacity at the chosen pH, leading to pH shifts during the analysis.Ensure you are using a buffer system that is effective at your target pH (i.e., the target pH is within +/- 1 pH unit of the buffer's pKa).

Data Presentation

The following table illustrates the expected trend of retention times for Vildagliptin and this compound with varying mobile phase pH. Please note that these are representative values and actual retention times will depend on the specific chromatographic conditions (column, mobile phase composition, temperature, etc.).

Mobile Phase pH Expected Retention Time of Vildagliptin (min) Expected Retention Time of this compound (min) Observations
3.02.52.1Both compounds are highly polar (protonated) and elute early. Resolution may be poor.
4.54.23.5Retention increases as the compounds become less ionized. Resolution likely improves.
6.07.86.5Significant increase in retention as the neutral form predominates.
7.510.59.2Nearing maximum retention for both compounds in their un-ionized state.

Experimental Protocols

Objective: To investigate the impact of mobile phase pH on the retention and separation of Vildagliptin and this compound.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Vildagliptin and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)

  • pH meter

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM)

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 70% A / 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare Stock Solutions: Accurately weigh and dissolve Vildagliptin and this compound reference standards in a suitable solvent (e.g., methanol or water/methanol mixture) to obtain a concentration of 1 mg/mL. Prepare a mixed standard solution containing both analytes at a suitable working concentration (e.g., 50 µg/mL).

  • Prepare Mobile Phases at Different pH Values:

    • Prepare a series of aqueous buffer solutions (Mobile Phase A) at different pH values (e.g., 3.0, 4.5, 6.0, and 7.5).

    • For each pH, dissolve the appropriate amount of phosphate salt in water and adjust the pH using phosphoric acid or a suitable base.

    • Filter each buffer solution through a 0.45 µm membrane filter.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase at the first pH value (e.g., pH 3.0) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the mixed standard solution and record the chromatogram.

    • Repeat the analysis for each prepared mobile phase pH, ensuring the system is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • For each pH, determine the retention time, peak area, and USP tailing factor for both Vildagliptin and this compound.

    • Calculate the resolution between the Vildagliptin and this compound peaks at each pH.

    • Plot the retention time of each analyte as a function of the mobile phase pH to visualize the impact.

Mandatory Visualization

Troubleshooting_Workflow start Start: Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust Mobile Phase pH (Evaluate a range, e.g., pH 3-7.5) check_pH->adjust_pH No check_buffer Is Buffer Appropriate for Target pH? check_pH->check_buffer Yes adjust_pH->check_pH Re-evaluate select_buffer Select Buffer with pKa within +/- 1 unit of target pH check_buffer->select_buffer No check_column Is Column Chemistry Suitable? check_buffer->check_column Yes select_buffer->adjust_pH select_column Consider an End-Capped Column to Minimize Silanol Interactions check_column->select_column No other_params Optimize Other Parameters (e.g., Organic Modifier, Temperature) check_column->other_params Yes select_column->adjust_pH end End: Issue Resolved other_params->end

Caption: Troubleshooting workflow for HPLC analysis of this compound.

pH_Retention_Relationship cluster_pH Mobile Phase pH cluster_ionization Analyte State cluster_retention Retention Time low_pH Low pH (Acidic) ionized Protonated (Polar) low_pH->ionized mid_pH Increasing pH mid_pH->ionized neutral Un-ionized (Less Polar) mid_pH->neutral high_pH High pH (Neutral/Basic) high_pH->neutral short_retention Shorter Retention ionized->short_retention long_retention Longer Retention neutral->long_retention

References

Column selection for improved Vildagliptin N-oxide peak shape

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic analysis of Vildagliptin N-oxide. Our goal is to help you achieve optimal peak shape and reliable results in your experiments.

Troubleshooting Guide: Improving this compound Peak Shape

Poor peak shape for this compound is a common issue in reversed-phase HPLC analysis, often manifesting as peak tailing, fronting, or broad peaks. These problems can compromise the accuracy and precision of quantification. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem 1: Peak Tailing

Peak tailing is often observed for basic compounds like Vildagliptin and its N-oxide derivative due to secondary interactions with the stationary phase.

Potential Cause Recommended Solution
Secondary Interactions with Silanol Groups 1. Column Selection: Utilize a modern, high-purity, end-capped C18 or a polar-embedded column. These columns have fewer accessible silanol groups, minimizing secondary interactions. 2. Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully protonated and interacts more consistently with the stationary phase. While the experimental pKa of this compound is not readily available, a starting pH of 3-4 is often effective for similar amine-containing compounds. 3. Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), into the mobile phase to saturate the active silanol sites.
Column Overload 1. Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume to avoid overloading the column.
Column Contamination 1. Column Washing: Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol) to remove strongly retained compounds. 2. Use of Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample matrix.

Problem 2: Peak Fronting

Peak fronting is typically a sign of sample overload or issues with the sample solvent.

Potential Cause Recommended Solution
Sample Overload 1. Reduce Sample Concentration: Lower the concentration of the analyte in the sample solution.
Sample Solvent Mismatch 1. Use Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause the peak to front.
Column Degradation 1. Column Replacement: If the column has been used extensively, it may be degraded. Replace it with a new, equivalent column.

Problem 3: Broad Peaks

Broad peaks can result from several factors, leading to decreased resolution and sensitivity.

Potential Cause Recommended Solution
Large Extra-Column Volume 1. Optimize Tubing: Use tubing with a smaller internal diameter and shorter length between the injector, column, and detector to minimize dead volume.
Slow Solute Transfer 1. Increase Column Temperature: Raising the column temperature can improve mass transfer kinetics and lead to sharper peaks. 2. Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.
Poorly Optimized Mobile Phase 1. Adjust Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and buffer concentrations to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis?

A1: For a polar and potentially basic compound like this compound, a C18 column with high purity silica and effective end-capping is a good starting point. These columns minimize silanol interactions that can lead to peak tailing. Alternatively, polar-embedded columns (e.g., with amide or carbamate groups) or columns designed for polar analytes can provide enhanced retention and better peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter. Vildagliptin is basic in nature.[1] By adjusting the pH to be acidic (typically 2 pH units below the analyte's pKa), the amine functional group will be in a consistent, protonated state. This minimizes secondary interactions with the stationary phase and generally results in a more symmetrical peak. A mobile phase containing a buffer (e.g., phosphate or acetate) is essential to maintain a stable pH throughout the analysis.

Q3: What are some recommended starting conditions for method development?

A3: A good starting point for developing a method for this compound would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid) and an organic phase (acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

These conditions can then be optimized to improve the peak shape and resolution of this compound from other impurities.

Q4: Can I use a UPLC system for the analysis of this compound?

A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) is well-suited for the analysis of Vildagliptin and its impurities, including the N-oxide.[2] UPLC systems, with their smaller particle size columns, can offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

Experimental Protocols

Protocol 1: General Screening Method for Vildagliptin and its Impurities

This protocol provides a starting point for the analysis of Vildagliptin and its related substances, including the N-oxide.

Parameter Condition
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Perchloric acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Sample Diluent Mobile Phase A:Mobile Phase B (90:10)

This protocol is a general guideline and may require optimization for specific sample matrices and impurity profiles.

Visualizations

Logical Workflow for Troubleshooting this compound Peak Shape

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_solutions_broad Solutions for Broadening cluster_end End start Poor Vildagliptin N-oxide Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No solution_silanol Address Silanol Interactions: - Use end-capped C18 - Adjust mobile phase pH (3-4) - Add competing base (e.g., TEA) peak_tailing->solution_silanol Yes broad_peak Broad Peak? peak_fronting->broad_peak No solution_overload_fronting Reduce Sample Concentration peak_fronting->solution_overload_fronting Yes solution_dead_volume Optimize Tubing (ID and Length) broad_peak->solution_dead_volume Yes end Improved Peak Shape broad_peak->end No, consult further solution_overload_tailing Reduce Injection Volume/Concentration solution_silanol->solution_overload_tailing solution_contamination Clean/Replace Column Use Guard Column solution_overload_tailing->solution_contamination solution_contamination->end solution_solvent_mismatch Use Weaker Sample Solvent solution_overload_fronting->solution_solvent_mismatch solution_solvent_mismatch->end solution_kinetics Increase Column Temp. Optimize Flow Rate solution_dead_volume->solution_kinetics solution_kinetics->end

Caption: Troubleshooting workflow for this compound peak shape.

References

Technical Support Center: Bioanalysis of Vildagliptin N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Vildagliptin N-oxide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS/MS bioanalysis of this compound, focusing on the mitigation of matrix effects.

Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I troubleshoot this?

A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the plasma interfere with the ionization of the analyte of interest, leading to reduced sensitivity.[1][2]

Likely Causes:

  • Phospholipids: These are major components of biological membranes and are a primary cause of ion suppression in plasma samples when using reversed-phase chromatography.[3]

  • Salts and Polar Endogenous Compounds: High concentrations of salts and other polar molecules in the plasma can also interfere with the ionization process.

  • Insufficient Chromatographic Separation: If this compound co-elutes with a region of significant matrix interference, ion suppression will be pronounced.

Troubleshooting Steps:

  • Assess the Matrix Effect: Utilize post-column infusion experiments to identify the regions of ion suppression in your chromatogram. A dip in the baseline signal upon injection of a blank, extracted plasma sample indicates the presence of interfering components.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][4] Consider the following techniques:

    • Protein Precipitation (PPT): While simple, it may not effectively remove phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound, leaving behind many interfering substances.

    • Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can be tailored to effectively remove phospholipids and other interferences.

    • Phospholipid Removal Plates/Cartridges: These are specifically designed to deplete phospholipids from the sample extract.

  • Optimize Chromatography:

    • Gradient Modification: Adjust the mobile phase gradient to separate the elution of this compound from the ion suppression zones.

    • Column Chemistry: Consider using a different column chemistry, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can be effective for polar compounds like N-oxides and may provide different selectivity, separating the analyte from interfering matrix components.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of quantification.

Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in human plasma?

A2: The choice of sample preparation technique depends on the required sensitivity and throughput. For this compound, a polar metabolite, a well-optimized Solid-Phase Extraction (SPE) protocol is often the most effective at removing a broad range of interferences, including phospholipids.

Below is a comparison of common techniques:

Sample Preparation TechniqueProsConsExpected Matrix Effect Reduction
Protein Precipitation (PPT) Simple, fast, and inexpensive.Limited removal of phospholipids and other endogenous components.Low to Moderate
Liquid-Liquid Extraction (LLE) Good for removing highly polar and non-polar interferences.Can be labor-intensive and may have lower recovery for polar analytes.Moderate to High
Solid-Phase Extraction (SPE) Highly selective, excellent removal of interferences, and allows for sample concentration.More complex method development and higher cost per sample.High
Phospholipid Removal (PLR) Specifically targets and removes phospholipids very effectively.May not remove other types of interfering matrix components.High (for phospholipid-based suppression)

For optimal results, a combination of techniques, such as protein precipitation followed by a phospholipid removal step, can also be considered.

Q3: My internal standard (IS) is also showing significant variability and suppression. How do I choose an appropriate IS for this compound?

A3: An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect.[1] For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS will have nearly identical physicochemical properties and chromatographic behavior to the analyte, ensuring it is affected by matrix components in the same way.

If a SIL-IS for this compound is not available, a structural analog can be used. However, it is crucial to validate that the analog behaves similarly to this compound in terms of extraction recovery and response to matrix effects.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the bioanalysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

Objective: To extract this compound from human plasma while minimizing matrix effects.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma (K2EDTA)

  • This compound and Stable Isotope Labeled-Internal Standard (SIL-IS) stock solutions

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ammonium hydroxide

  • Deionized water

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Spike 100 µL of plasma with the SIL-IS solution.

    • Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

Objective: To achieve sensitive and selective quantification of this compound.

Instrumentation:

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: To be determined by infusion of a standard solution (hypothetical: Q1: 320.2 -> Q3: 154.2)

    • SIL-IS: To be determined (hypothetically +3 to +7 Da shift from the analyte)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas flows to be optimized for the specific instrument.

Visualizations

The following diagrams illustrate key workflows and concepts in the bioanalysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with IS plasma->spike ppt Protein Precipitation spike->ppt spe Solid-Phase Extraction (SPE) ppt->spe elute Elution spe->elute dry Dry-down & Reconstitution elute->dry lc LC Separation (HILIC) dry->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound bioanalysis.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Ion Suppression Observed? post_column Perform Post-Column Infusion start->post_column id_suppression Identify Suppression Zone post_column->id_suppression improve_sp Improve Sample Prep (SPE/LLE) id_suppression->improve_sp Co-elution with analyte optimize_lc Optimize Chromatography id_suppression->optimize_lc Co-elution with analyte dilute Dilute Sample id_suppression->dilute Broad suppression end Re-evaluate Matrix Effect improve_sp->end optimize_lc->end dilute->end

Caption: Troubleshooting logic for ion suppression.

References

Technical Support Center: Analysis of Vildagliptin N-oxide by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Vildagliptin N-oxide. Our aim is to help you improve the sensitivity and robustness of your analytical method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not detecting this compound or the signal is very low. What are the common causes?

A1: Low sensitivity for this compound can stem from several factors throughout the analytical workflow. Here's a systematic troubleshooting approach:

  • Sample Stability: this compound, like many N-oxide metabolites, can be unstable and may revert to the parent drug, Vildagliptin. It is crucial to handle samples under conditions that minimize this degradation.[1]

    • Recommendation: Keep biological samples on ice during processing and consider the use of antioxidants. Avoid high temperatures and strongly acidic or basic conditions during sample preparation.[1]

  • Ionization Efficiency: this compound is a polar molecule, and its ionization can be challenging.

    • Recommendation: Electrospray ionization (ESI) in positive mode is generally preferred for Vildagliptin and its metabolites.[2] To enhance ionization, ensure the mobile phase pH is optimized to promote the protonation of the analyte. The use of a soft ionization method like ESI is recommended for unstable N-oxide metabolites.[1]

  • Mass Spectrometry Parameters: Inappropriate mass spectrometer settings, particularly the precursor and product ion selection for Multiple Reaction Monitoring (MRM), will lead to poor sensitivity.

    • Recommendation: Start with the predicted MRM transitions for this compound and optimize the collision energy for each transition.

Q2: What are the recommended starting MRM transitions for this compound?

Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale
This compound320.2304.2Loss of an oxygen atom from the N-oxide moiety is a characteristic fragmentation pathway for N-oxides.
This compound320.2154.1Fragmentation of the amide bond, similar to the fragmentation of the parent Vildagliptin.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general method for the extraction of polar metabolites like this compound from plasma.

  • Thaw Plasma: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: HILIC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the separation of the polar this compound.

  • LC Column: A HILIC column with an amide or silica stationary phase is recommended.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 70% B

    • 5-6 min: 70% to 95% B

    • 6-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

Visualizations

Troubleshooting Workflow for Low this compound Signal start Low or No Signal for This compound check_stability Investigate Sample Stability start->check_stability check_ionization Evaluate Ionization Efficiency start->check_ionization check_ms_params Verify MS Parameters start->check_ms_params stability_actions Actions: - Keep samples on ice - Use antioxidants - Avoid extreme pH and heat check_stability->stability_actions ionization_actions Actions: - Confirm ESI positive mode - Optimize mobile phase pH - Check for ion suppression check_ionization->ionization_actions ms_params_actions Actions: - Confirm precursor ion (m/z 320.2) - Optimize collision energy for product ions - Check for correct MRM transitions check_ms_params->ms_params_actions

Caption: A logical workflow for troubleshooting low signal intensity in this compound analysis.

LC-MS Method Development Pathway for this compound sample_prep Sample Preparation (Protein Precipitation) chromatography Chromatographic Separation (HILIC) sample_prep->chromatography ionization Ionization (ESI Positive Mode) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection data_analysis Data Analysis detection->data_analysis

Caption: A streamlined workflow for developing an LC-MS method for this compound.

References

Minimizing on-column degradation of Vildagliptin N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Vildagliptin N-oxide during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a potential degradation product of Vildagliptin, an oral anti-diabetic drug.[1][2] Accurate quantification of this and other degradation products is crucial for ensuring the safety, efficacy, and stability of the final drug product. Forced degradation studies are performed to identify such impurities that may arise during the shelf life of the drug.[1]

Q2: What are the primary causes of on-column degradation for amine-containing compounds like this compound?

A2: On-column degradation of amine compounds can be triggered by several factors, including:

  • High pH mobile phases: These conditions can exacerbate the oxidation of amine compounds.

  • Interaction with metal surfaces: Conventional stainless-steel columns and frits can catalyze oxidation reactions.[3] The stainless steel can lose its protective chromium oxide layer, exposing active metal sites that promote degradation.[3]

  • Stationary phase interactions: The silica backbone of some columns can have acidic silanol groups that may interact with basic analytes, leading to peak tailing and potential degradation.[4]

  • Elevated temperatures: Higher column temperatures can accelerate degradation kinetics.[5]

Q3: How can I identify if this compound is degrading on my column?

A3: Signs of on-column degradation include:

  • Poor peak shape: This can manifest as peak tailing, fronting, or splitting.[6]

  • Loss of peak area/sensitivity: The analyte is degrading, leading to a lower quantifiable amount.[6]

  • Appearance of unexpected peaks: These may be the degradation products of this compound.

  • Shifting retention times: Inconsistent retention can be an indicator of column degradation or changing on-column conditions.[6]

  • Rising baseline: This could indicate that a degradant is slowly eluting from the column.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

This issue is often due to secondary interactions with the stationary phase or issues with the sample solvent.

Troubleshooting Steps:

  • Evaluate Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. A stronger injection solvent can cause peak distortion.[7]

  • Adjust Mobile Phase pH: For amine compounds, operating at a pH two units above or below the pKa can ensure a single ionic form and improve peak shape.[8]

  • Use a Competing Amine: Adding a small amount of a competing amine, like triethylamine, to the mobile phase can help to mask active silanol sites on the column, reducing peak tailing.[4]

  • Consider a Different Column:

    • An amine-functionalized or basic alumina column can be used for normal-phase chromatography.[4]

    • For reversed-phase, consider columns with advanced surface technologies, such as those with MaxPeak High Performance Surfaces, which create a barrier between the analyte and the metal surfaces of the column.

Issue 2: Progressive Loss of this compound Peak Area

A continuous decrease in the peak area for your analyte suggests on-column degradation or sample instability.

Troubleshooting Steps:

  • Lower the Column Temperature: High temperatures can accelerate the degradation of thermally labile compounds.[5] Experiment with reducing the column temperature in increments of 5 °C.

  • Modify Mobile Phase:

    • Avoid high pH mobile phases if possible, as they can promote oxidation of amine compounds.

    • Consider the addition of an antioxidant, like malic acid, to the mobile phase or sample diluent to improve stability.[9]

  • Employ Inert Column Hardware: Utilize columns designed to minimize metal-analyte interactions, such as those with specialized coatings or PEEK-lined hardware.

  • Check for Metal Contamination: If the degradation is suspected to be catalyzed by metal ions, flushing the system with a chelating agent may help.

Data Presentation

Table 1: Influence of Stress Conditions on Vildagliptin Degradation

This table summarizes the degradation of the parent drug, Vildagliptin, under various forced degradation conditions. This information can be indicative of the potential instability of its N-oxide derivative.

Stress ConditionReagentTemperatureDegradation LevelReference
Acidic1M HCl70 °C~85% after 210 min[5]
Acidic1M HCl23 °C59.28% after 240 min[5]
Basic1M NaOH70 °CComplete after 60 min[5]
Basic1M NaOH23 °C84.33% after 240 min[5]
Oxidative3% H₂O₂70 °CComplete after 60 min[5]
Oxidative3% H₂O₂23 °C87.04% after 180 min[5]
Thermal-80 °CNo significant degradation[10]
PhotolyticUV lightAmbientNo significant degradation[10]

Experimental Protocols

Protocol: HPLC Analysis of Vildagliptin and its Degradation Products

This protocol is based on methods developed for Vildagliptin and can be adapted for the analysis of this compound.[10][11]

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[10] For minimizing on-column degradation of the N-oxide, a column with inert surfaces is recommended.

  • Mobile Phase:

    • A gradient elution is often used.[10]

    • Phase A: Ammonium acetate buffer (pH 7.5).[11]

    • Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40 °C (may need to be optimized to reduce degradation).[10]

  • Detection Wavelength: 208 nm.[10]

  • Injection Volume: 100 µL.[10]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as the initial mobile phase composition.

Visualizations

Troubleshooting_Workflow start Start: Poor Chromatographic Performance q1 Observe Peak Tailing or Splitting? start->q1 q2 Observe Loss of Peak Area? q1->q2 No a1 Adjust Mobile Phase pH Add Competing Amine Use Inert Column q1->a1 Yes q3 Observe Shifting Retention Times? q2->q3 No a2 Lower Column Temperature Use Inert Column Add Antioxidant q2->a2 Yes a3 Ensure Column Equilibration Check Pump Performance Thermostat Column q3->a3 Yes end Resolution q3->end No a1->end a2->end a3->end

Caption: Troubleshooting workflow for poor chromatographic performance.

Degradation_Pathway Vildagliptin Vildagliptin N_Oxide This compound Vildagliptin->N_Oxide Oxidation (e.g., H₂O₂) On-column metal catalysis Other_Degradants Other Degradation Products N_Oxide->Other_Degradants Further Degradation (pH, Temp dependent)

Caption: Potential degradation pathway of Vildagliptin.

Experimental_Parameters center This compound On-Column Stability param1 Mobile Phase pH center->param1 param2 Column Temperature center->param2 param3 Column Hardware center->param3 param4 Mobile Phase Additives center->param4 effect1 High pH can increase degradation param1->effect1 effect2 High temp accelerates degradation param2->effect2 effect3 Inert surfaces minimize degradation param3->effect3 effect4 Antioxidants can improve stability param4->effect4

Caption: Factors influencing on-column stability.

References

Strategies to enhance resolution between Vildagliptin and N-oxide peaks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of Vildagliptin, with a specific focus on enhancing the resolution between Vildagliptin and its N-oxide peak.

Frequently Asked Questions (FAQs)

Q1: What is the Vildagliptin N-oxide impurity and under what conditions is it formed?

A1: The this compound is an impurity that can arise from the oxidation of the Vildagliptin molecule. It is typically formed under oxidative stress conditions, for example, exposure to hydrogen peroxide.[1][2][3] In forced degradation studies, Vildagliptin has shown significant degradation when exposed to oxidative conditions, leading to the formation of several degradation products, including a hydroxylated species that is analogous to an N-oxide.[1][4]

Q2: Why is it challenging to separate the this compound peak from the main Vildagliptin peak?

A2: The this compound is a polar impurity. In reversed-phase HPLC (RP-HPLC), polar compounds tend to have lower retention times and may elute close to the main drug peak, especially if the chromatographic conditions are not optimized. This can lead to poor resolution or co-elution, making accurate quantification of the impurity difficult.

Q3: What is a suitable starting point for an HPLC method to separate Vildagliptin and its N-oxide?

A3: A good starting point is a stability-indicating reversed-phase HPLC method. One such method utilizes a C18 column with a gradient elution. A mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is commonly employed.[1] The detection wavelength is typically set around 210 nm.[4]

Troubleshooting Guide: Enhancing Resolution Between Vildagliptin and N-oxide Peaks

This guide provides a systematic approach to troubleshoot and improve the separation between Vildagliptin and its N-oxide peak.

Issue: Poor Resolution or Co-elution of Vildagliptin and N-oxide Peaks

Diagram: Troubleshooting Workflow for Peak Resolution

Troubleshooting Workflow start Poor Resolution Observed step1 Step 1: Modify Mobile Phase Composition start->step1 step2 Step 2: Adjust Mobile Phase pH step1->step2 step3 Step 3: Evaluate Column Chemistry step2->step3 step4 Step 4: Optimize Flow Rate and Temperature step3->step4 end Resolution Achieved step4->end

Caption: A stepwise approach to troubleshooting poor peak resolution.

Step 1: Modify Mobile Phase Composition

Rationale: Altering the organic modifier and its concentration in the mobile phase can significantly impact the retention and selectivity of Vildagliptin and its more polar N-oxide.

Troubleshooting Actions:

  • Decrease Organic Solvent Strength: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time of both compounds, potentially providing more time for separation to occur.

  • Change the Organic Modifier: If using acetonitrile, consider switching to methanol or a mixture of both. The different solvent properties can alter the selectivity between the two peaks.

  • Introduce a Gradient Elution: A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, can be highly effective in separating compounds with different polarities.[4]

Quantitative Data Example:

Mobile Phase Composition (Buffer:Organic)Vildagliptin Retention Time (min)N-oxide RRTResolution (Rs)
70:30 Acetonitrile5.20.851.2
80:20 Acetonitrile8.10.881.8
70:30 Methanol4.80.821.4

Note: This is example data for illustrative purposes.

Step 2: Adjust Mobile Phase pH

Rationale: Vildagliptin has basic properties.[5] Adjusting the pH of the mobile phase can change the ionization state of both Vildagliptin and the N-oxide, which in turn affects their interaction with the stationary phase and can significantly influence their separation.

Troubleshooting Actions:

  • Investigate a pH Range: Explore a pH range around the pKa of Vildagliptin. A systematic study of pH values (e.g., from 3.0 to 7.5) can help identify the optimal pH for maximum resolution.

  • Buffer Selection: Use an appropriate buffer for the chosen pH range to ensure consistent and reproducible results. Ammonium acetate or phosphate buffers are commonly used.

Step 3: Evaluate Column Chemistry

Rationale: The choice of the HPLC column stationary phase is critical for achieving the desired selectivity.

Troubleshooting Actions:

  • Consider Different C18 Columns: Not all C18 columns are the same. Columns with different bonding densities, end-capping, or base silica can provide different selectivities.

  • Explore Alternative Stationary Phases: If a standard C18 column does not provide adequate resolution, consider columns with different selectivities, such as a phenyl-hexyl or a polar-embedded column. These can offer different interactions with the analytes.

Step 4: Optimize Flow Rate and Temperature

Rationale: Flow rate and column temperature can influence peak shape and resolution.

Troubleshooting Actions:

  • Lower the Flow Rate: Decreasing the flow rate can lead to sharper peaks and improved resolution, although it will increase the analysis time.

  • Adjust Column Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency. However, it may also affect the selectivity. A systematic evaluation of temperature (e.g., 25°C, 30°C, 35°C) is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study to Generate this compound

Objective: To generate the this compound impurity for method development and peak identification.

Materials:

  • Vildagliptin reference standard

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol

  • HPLC grade water

Procedure:

  • Accurately weigh approximately 10 mg of Vildagliptin reference standard into a clean vial.

  • Dissolve the standard in 1 mL of methanol.

  • Add 1 mL of 3% H₂O₂ to the solution.

  • Allow the solution to stand at room temperature for a specified period (e.g., 60 minutes).[3]

  • After the incubation period, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: General Purpose Stability-Indicating RP-HPLC Method

Objective: To provide a starting point for the chromatographic separation of Vildagliptin and its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Ammonium Acetate Buffer (pH 7.5)[1]
Mobile Phase B Methanol[1]
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Diagram: HPLC Experimental Workflow

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep1 Weigh Vildagliptin Standard prep2 Dissolve in Methanol prep1->prep2 prep3 Induce Oxidative Stress (H2O2) prep2->prep3 prep4 Dilute with Mobile Phase prep3->prep4 hplc1 Inject Sample prep4->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 hplc4 Data Acquisition & Analysis hplc3->hplc4

Caption: Workflow for this compound generation and HPLC analysis.

References

Technical Support Center: Vildagliptin N-oxide Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the impurity profiling of Vildagliptin N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its profiling important?

A1: this compound is an impurity of Vildagliptin, an oral anti-hyperglycemic agent.[1] It is typically formed under oxidative stress conditions.[2] Impurity profiling, including the identification and quantification of this compound, is a critical regulatory requirement to ensure the quality, safety, and efficacy of the final drug product.[1][2]

Q2: Under what conditions is this compound formed?

A2: Vildagliptin is known to degrade significantly under oxidative conditions.[3] While specific conditions favoring the formation of this compound are not extensively detailed in published literature, oxidative stress induced by reagents such as hydrogen peroxide is a likely cause.[4][5] It is important to note that oxidative degradation can produce a variety of impurities, and the formation of this compound may compete with other degradation pathways.[4]

Q3: What are the primary analytical techniques used for the identification and quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying Vildagliptin and its impurities.[3] For structural confirmation and sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable techniques.[6]

Q4: Where can I obtain a reference standard for this compound?

A4: A certified reference standard for this compound is crucial for accurate identification and quantification. Several chemical suppliers offer this impurity standard, which comes with a Certificate of Analysis (CoA) including characterization data like ¹H-NMR, Mass Spectrometry, and HPLC purity.[7][8][9][10] The IUPAC name for this compound is (2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)oxidoazane.[8][10][11]

Troubleshooting Guides

Challenge 1: Difficulty in Generating this compound during Forced Degradation Studies

Problem: Low or no yield of this compound when subjecting Vildagliptin to oxidative stress.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Oxidizing Agent While hydrogen peroxide is commonly used, its concentration and the reaction matrix can influence the degradation pathway. Consider screening other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) which is known to be effective for N-oxidation.
Suboptimal Reaction Conditions The formation of N-oxide is sensitive to temperature, pH, and reaction time. A design of experiments (DoE) approach can help in optimizing these parameters to favor N-oxide formation over other degradation products.
Matrix Effects The presence of excipients or different solvents can alter the degradation profile.[4] Perform forced degradation on the active pharmaceutical ingredient (API) alone first to establish a baseline.
Challenge 2: Co-elution of this compound with Other Impurities in HPLC

Problem: The HPLC peak for this compound is not well-resolved from other known or unknown impurity peaks.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Chromatographic Selectivity Modify the mobile phase composition. Adjusting the pH of the aqueous phase can alter the ionization state of impurities, leading to changes in retention time. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their ratios.
Unsuitable Stationary Phase If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.
Gradient Elution Not Optimized For complex impurity profiles, a gradient elution program is often necessary. Optimize the gradient slope and time to improve the resolution of closely eluting peaks.
Challenge 3: Poor Sensitivity or Inconsistent Quantification of this compound

Problem: Difficulty in detecting or reliably quantifying low levels of this compound.

Possible Causes & Solutions:

CauseRecommended Action
Low UV Absorbance If the N-oxide impurity has a poor chromophore, UV detection may lack sensitivity. In such cases, LC-MS is the preferred technique for trace-level quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Impurity Instability The N-oxide impurity itself might be unstable under certain analytical conditions (e.g., in the mobile phase or upon storage). Analyze samples promptly after preparation and investigate the stability of the reference standard in the chosen diluent.
Non-linear Detector Response Ensure that the quantification is performed within the linear range of the detector for the N-oxide impurity. If necessary, prepare a separate calibration curve for the impurity.

Experimental Protocols

Forced Degradation for Potential Generation of this compound

This protocol is a general guideline for inducing oxidative degradation. Optimization will be required to maximize the yield of the N-oxide impurity.

  • Preparation of Vildagliptin Stock Solution: Accurately weigh and dissolve Vildagliptin API in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).

  • Oxidative Stress:

    • To an aliquot of the Vildagliptin stock solution, add 3% hydrogen peroxide solution.

    • Incubate the mixture at room temperature for 24 hours. Protect from light.

    • For comparison, a parallel experiment can be conducted at an elevated temperature (e.g., 60°C) for a shorter duration (e.g., 4-8 hours).

  • Sample Quenching and Preparation:

    • After the incubation period, quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution to remove excess peroxide).

    • Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

Illustrative HPLC Method for Impurity Profiling

This is a representative method and may require optimization for specific applications.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
30
35
40
45
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Visualizations

Vildagliptin_Impurity_Profiling_Workflow cluster_0 Sample Preparation and Stressing cluster_1 Analytical Method cluster_2 Data Analysis and Reporting Vildagliptin_API Vildagliptin API Forced_Degradation Forced Degradation (Oxidative Stress) Vildagliptin_API->Forced_Degradation Stressed_Sample Stressed Sample (Contains Impurities) Forced_Degradation->Stressed_Sample HPLC_LCMS HPLC / LC-MS Analysis Stressed_Sample->HPLC_LCMS Method_Development Method Development (Column, Mobile Phase) HPLC_LCMS->Method_Development Method_Validation Method Validation (ICH Guidelines) HPLC_LCMS->Method_Validation Impurity_Detection Impurity Detection HPLC_LCMS->Impurity_Detection Impurity_Identification Impurity Identification (MS, RRT) Impurity_Detection->Impurity_Identification Impurity_Quantification Impurity Quantification (vs. Reference Standard) Impurity_Identification->Impurity_Quantification Reporting Reporting and Specification Impurity_Quantification->Reporting

Caption: Workflow for Vildagliptin Impurity Profiling.

Troubleshooting_CoElution cluster_solutions Potential Solutions CoElution Problem: Co-elution of This compound Modify_Mobile_Phase Modify Mobile Phase (pH, Organic Modifier) CoElution->Modify_Mobile_Phase Primary Action Change_Column Change Stationary Phase (e.g., C8, Phenyl) CoElution->Change_Column Alternative Optimize_Gradient Optimize Gradient Program (Slope, Time) CoElution->Optimize_Gradient If using gradient

Caption: Troubleshooting Co-elution Issues.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Vildagliptin and its N-oxide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of the anti-diabetic drug Vildagliptin. The first is a standard method for the routine quantification of Vildagliptin in pharmaceutical formulations. The second is a proposed stability-indicating method designed for the simultaneous determination of Vildagliptin and its potential degradation products, including Vildagliptin N-oxide, which is crucial for stability and forced degradation studies.

Comparative Overview of Analytical Methods

The choice of an analytical method is contingent on its intended purpose. For routine quality control of Vildagliptin drug products, a simple, rapid, and robust method is sufficient. However, to assess the stability of the drug and identify potential impurities like this compound, a more sophisticated, stability-indicating method is required. The following tables summarize the key performance characteristics of a standard HPLC method versus a proposed stability-indicating HPLC method.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: Standard Vildagliptin AssayMethod B: Proposed Stability-Indicating Method for Vildagliptin and this compound
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Phosphate Buffer (pH 3.6) (60:40 v/v)Gradient: ACN and Phosphate Buffer (pH adjusted to 3.5 with Orthophosphoric Acid)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm210 nm
Column Temperature Ambient35°C
Injection Volume 20 µL20 µL
Run Time ~10 minutes~25 minutes

Table 2: Comparison of Validation Parameters

Validation ParameterMethod A: Standard Vildagliptin AssayMethod B: Proposed Stability-Indicating Method
Linearity Range (µg/mL) 5-30Vildagliptin: 10-150this compound: 1-20
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) (µg/mL) ~0.5Vildagliptin: ~0.3this compound: ~0.1
Limit of Quantification (LOQ) (µg/mL) ~1.5Vildagliptin: ~1.0this compound: ~0.5
Specificity Specific for VildagliptinSpecific for Vildagliptin and its degradation products

Experimental Protocols

Detailed methodologies for the validation of both analytical methods are provided below. These protocols are based on established practices and guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]

Method A: Standard Vildagliptin Assay

1. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 3.6) in a 60:40 volume/volume ratio. Filter and degas the solution.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Vildagliptin reference standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 5 to 30 µg/mL for linearity assessment.

2. Chromatographic System:

  • Use an HPLC system equipped with a UV-Vis detector.[5][6][7][8]

  • Set the detection wavelength to 210 nm.

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

3. Validation Procedure:

  • Linearity: Inject the working standard solutions and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of Vildagliptin at three levels (80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability by injecting six replicate preparations of the standard solution at 100% of the target concentration. Determine intermediate precision on a different day with a different analyst.

Method B: Proposed Stability-Indicating Method

1. Preparation of Solutions:

  • Mobile Phase A: Prepare a phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solutions: Prepare separate stock solutions of Vildagliptin and this compound reference standards (if available) in the mobile phase. This compound can be synthesized or procured from specialized chemical suppliers.[9][10][11][12]

  • Forced Degradation Samples:

    • Acid Hydrolysis: Treat a solution of Vildagliptin with 1N HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat a solution of Vildagliptin with 0.1N NaOH at 60°C for 1 hour.

    • Oxidative Degradation: Treat a solution of Vildagliptin with 3% H₂O₂ at room temperature for 24 hours. This is the primary condition expected to generate this compound.

    • Thermal Degradation: Expose solid Vildagliptin to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of Vildagliptin to UV light (254 nm) for 24 hours.

2. Chromatographic System:

  • Utilize an HPLC system with a Diode Array Detector (DAD) or a multi-wavelength UV detector to monitor peak purity.[8][13]

  • Employ a gradient elution program to ensure the separation of Vildagliptin from its degradation products.

3. Validation Procedure:

  • Specificity: Inject the forced degradation samples to demonstrate that the method can effectively separate the Vildagliptin peak from any degradation product peaks, including this compound.

  • Linearity, Accuracy, and Precision: Follow the procedures outlined in Method A for both Vildagliptin and, if a reference standard is available, for this compound.

  • LOD and LOQ: Determine the limits of detection and quantification for Vildagliptin and this compound by injecting progressively dilute solutions.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for method validation and the logical hierarchy of validation parameters as per ICH guidelines.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters cluster_reporting Finalization prep_standards Prepare Standard Solutions system_equilibration System Equilibration prep_standards->system_equilibration prep_samples Prepare Test Samples prep_samples->system_equilibration prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->system_equilibration inject_samples Inject Samples & Standards system_equilibration->inject_samples data_acquisition Data Acquisition inject_samples->data_acquisition specificity Specificity data_acquisition->specificity linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq robustness Robustness data_acquisition->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Experimental Workflow for Analytical Method Validation.

validation_parameters cluster_specificity Specificity cluster_accuracy Accuracy cluster_precision Precision cluster_limits Limits cluster_linearity Linearity & Range Analytical Method Validation Analytical Method Validation Detection Limit (LOD) Detection Limit (LOD) Analytical Method Validation->Detection Limit (LOD) Quantification Limit (LOQ) Quantification Limit (LOQ) Analytical Method Validation->Quantification Limit (LOQ) Linearity Linearity Analytical Method Validation->Linearity Range Range Analytical Method Validation->Range Specificity Specificity Analytical Method Validation->Specificity Accuracy Accuracy Analytical Method Validation->Accuracy Precision Precision Analytical Method Validation->Precision Robustness Robustness Analytical Method Validation->Robustness Identification Identification Purity Purity Assay Assay Assay of Drug Substance Assay of Drug Substance Assay of Drug Product Assay of Drug Product Impurity Quantification Impurity Quantification Repeatability Repeatability Intermediate Precision Intermediate Precision Reproducibility Reproducibility

Caption: Logical Relationship of ICH Validation Parameters.

References

Vildagliptin N-oxide vs. Other Potential Impurities: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of Vildagliptin N-oxide and other potential impurities associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. The information presented herein is supported by experimental data to facilitate informed decisions in quality control and drug development processes.

Vildagliptin, a potent oral anti-diabetic agent, can be associated with various impurities arising from its synthesis, degradation, or storage. Among these, this compound is a potential oxidation product. Understanding the profile of these impurities is crucial for maintaining the efficacy and safety of the final drug product. This guide delves into a comparative analysis of this compound against other significant impurities such as Vildagliptin amide, Vildagliptin cyclic amidine, and Vildagliptin diketopiperazine.

Comparative Analysis of Vildagliptin Impurities

The following tables summarize the key physicochemical and analytical data for Vildagliptin and its major impurities, facilitating a direct comparison.

Table 1: Physicochemical Properties of Vildagliptin and Its Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )
VildagliptinC₁₇H₂₅N₃O₂303.40
This compoundC₁₇H₂₅N₃O₃319.40[1]
Vildagliptin Amide (Impurity B)C₁₇H₂₇N₃O₃321.41
Vildagliptin Cyclic AmidineC₁₇H₂₅N₃O₂303.40
Vildagliptin DiketopiperazineC₁₇H₂₄N₂O₃304.38

Table 2: Comparative Analytical Data of Vildagliptin and Its Impurities from Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant technique for this purpose.

CompoundStress Condition of FormationRelative Retention Time (RRT)Mass-to-Charge Ratio (m/z) [M+H]⁺
Vildagliptin-1.00304.2
This compoundOxidative (e.g., H₂O₂)Not consistently reported320.2
Vildagliptin Amide (Impurity B)Basic (e.g., NaOH), Oxidative (e.g., H₂O₂)~0.6[2]322.1[2]
Vildagliptin Cyclic AmidineInteraction with metformin in moist conditionsNot consistently reported304.2
Vildagliptin DiketopiperazineAcidic (e.g., HCl)~1.3[2][3]305.0[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of impurity profiling studies. Below are representative experimental protocols for the analysis of Vildagliptin and its impurities.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A common approach for the separation and quantification of Vildagliptin and its impurities involves a reverse-phase HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.

  • Mobile Phase: A gradient elution is typically employed. A representative mobile phase could consist of a buffer (e.g., ammonium acetate at pH 7.5) and an organic modifier like methanol or acetonitrile[2].

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: UV detection at a wavelength of 210 nm is often used for the quantification of Vildagliptin and its impurities.

  • Temperature: The column is typically maintained at ambient temperature.

Mass Spectrometry (MS) for Identification

For the structural elucidation of impurities, HPLC is often coupled with a mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Mass Analyzer: A time-of-flight (TOF) or a quadrupole mass analyzer can be used.

  • Data Acquisition: Data is acquired in full scan mode to detect all potential impurities, and product ion scans (tandem MS) are used to aid in structural identification. The mass-to-charge ratios (m/z) of the protonated molecules [M+H]⁺ are used for identification[4].

Biological Activity and Toxicity of Impurities

The biological activity and toxicity of drug impurities are of significant concern. Limited publicly available data exists directly comparing the pharmacological and toxicological profiles of this compound with other impurities.

  • Pharmacological Activity: As impurities are structurally similar to the parent drug, they have the potential to interact with the same biological targets. However, their activity is generally expected to be significantly lower than that of the API. There is a lack of specific studies comparing the DPP-4 inhibitory activity of this compound to other impurities.

  • Toxicity: Some studies have investigated the toxic potential of certain Vildagliptin impurities.

    • One study found that an unspecified Vildagliptin impurity, denoted as V2, exhibited cytotoxicity in mouse fibroblast 3T3 cells[5]. The same study noted that two other unspecified impurities (V1 and V2) generated free radicals at a concentration of 10 µM[5].

    • Another study assessed the in silico and in vitro genotoxicity of Vildagliptin cyclic amidine, Vildagliptin diketopiperazine, and Vildagliptin amide. The results indicated that none of these impurities were mutagenic or clastogenic/aneugenic[6]. Notably, this compound was not evaluated in this study.

Further research is required to comprehensively evaluate and compare the biological activities and toxicological profiles of this compound and other potential impurities.

Visualizing Key Processes

To better understand the context of Vildagliptin and its impurities, the following diagrams illustrate the drug's mechanism of action and a typical analytical workflow.

Vildagliptin Signaling Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) releases GIP (active) GIP (active) L-cells->GIP (active) releases Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) inactivates Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

Analytical Workflow for Vildagliptin Impurity Profiling Sample Preparation Sample Preparation Forced Degradation Forced Degradation Sample Preparation->Forced Degradation HPLC Separation HPLC Separation Forced Degradation->HPLC Separation UV Detection UV Detection HPLC Separation->UV Detection Mass Spectrometry (MS) Analysis Mass Spectrometry (MS) Analysis HPLC Separation->Mass Spectrometry (MS) Analysis Data Analysis & Quantification Data Analysis & Quantification UV Detection->Data Analysis & Quantification Impurity Identification Impurity Identification Mass Spectrometry (MS) Analysis->Impurity Identification Method Validation Method Validation Data Analysis & Quantification->Method Validation Impurity Identification->Method Validation

Caption: A typical analytical workflow for Vildagliptin impurity profiling.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Vildagliptin N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from traditional HPLC to UPLC technology offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of pharmaceutical compounds like Vildagliptin and its impurities. UPLC systems, utilizing smaller particle size columns and higher pressures, can significantly reduce analysis time and solvent consumption, leading to increased throughput and operational efficiency. This guide outlines the typical parameters for both HPLC and UPLC methods and provides a general protocol for the cross-validation of these techniques, a critical step in ensuring data integrity when transferring methods between analytical platforms.

Data Presentation: Comparison of Typical HPLC and UPLC Method Parameters

The following table summarizes the typical chromatographic conditions used for the analysis of Vildagliptin and its related substances, which would be applicable for the detection of Vildagliptin N-oxide.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)[1]C18 or equivalent (e.g., 50-100 mm x 2.1 mm, <2 µm)[2]
Mobile Phase Acetonitrile and a buffer (e.g., phosphate buffer) are commonly used.[1]Similar to HPLC, often with adjustments in gradient profiles for faster elution.
Flow Rate 0.8 - 1.5 mL/min0.2 - 0.6 mL/min
Injection Volume 10 - 20 µL1 - 5 µL
Detection Wavelength Typically in the range of 210-270 nm.[3][4]Similar to HPLC, with enhanced sensitivity.
Run Time 10 - 30 minutes2 - 10 minutes
System Pressure 1000 - 4000 psi6000 - 15000 psi

Experimental Protocols

The following are generalized experimental protocols for the analysis of Vildagliptin and its impurities, including the N-oxide, using HPLC and UPLC. These should be adapted and validated for specific laboratory conditions and requirements.

HPLC Method Protocol
  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and phosphate buffer (pH adjusted). The exact ratio should be optimized for the best separation. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Vildagliptin and this compound reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Preparation: Prepare the sample solution by dissolving the drug substance or product in the diluent to achieve a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: Perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.

UPLC Method Protocol
  • Preparation of Mobile Phase: Prepare the mobile phase as described for the HPLC method. UPLC systems are more sensitive to particulate matter, so filtration through a 0.22 µm filter is recommended.

  • Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method, ensuring high purity of the diluent.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: Controlled (e.g., 40 °C).

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject the solutions into the UPLC system.

  • System Suitability: Conduct system suitability tests as per the HPLC protocol.

Cross-Validation Workflow

Cross-validation is essential when transferring an analytical method from one technology to another, such as from HPLC to UPLC. The goal is to ensure that the new method (UPLC) provides equivalent results to the original, validated method (HPLC). The process generally follows the principles outlined in the ICH Q2(R2) guideline for analytical procedure validation.[5][6]

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope & Acceptance Criteria develop_uplc Develop UPLC Method Based on HPLC define_scope->develop_uplc Input for development validate_uplc Validate UPLC Method (ICH Q2) develop_uplc->validate_uplc Proceed to validation analyze_samples Analyze Same Samples by HPLC & UPLC validate_uplc->analyze_samples Use validated method compare_data Compare Data (e.g., t-test, F-test) analyze_samples->compare_data Generate comparative data assess_equivalence Assess Equivalence compare_data->assess_equivalence Statistical analysis documentation Document Cross-Validation Report assess_equivalence->documentation Final assessment

Caption: A workflow diagram illustrating the key stages of a cross-validation process for analytical methods.

Conclusion

The adoption of UPLC technology for the analysis of this compound can offer substantial benefits in terms of efficiency and sensitivity over traditional HPLC methods. While this guide provides a foundational comparison and generalized protocols, it is imperative that any new or transferred method undergoes rigorous validation to ensure its suitability for its intended purpose. A thorough cross-validation study, as outlined in the workflow, will provide the necessary evidence to demonstrate the equivalence of the UPLC method to an existing HPLC method, thereby ensuring the continued quality and reliability of analytical data in a drug development and quality control setting.

References

Comparative Stability Analysis: Vildagliptin vs. its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the chemical stability of the dipeptidyl peptidase-4 inhibitor, vildagliptin, and what is known about its N-oxide metabolite.

This guide provides a detailed comparison of the stability of vildagliptin under various stress conditions. While extensive data is available for the parent drug, a significant knowledge gap exists in the public domain regarding the comparative stability of its N-oxide metabolite. This document summarizes the existing experimental data for vildagliptin and highlights the current understanding of its N-oxide derivative.

Executive Summary

Forced degradation studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. This guide focuses on vildagliptin, a potent anti-diabetic agent, and its N-oxide metabolite.

  • Vildagliptin Stability: Vildagliptin is susceptible to degradation under acidic, basic, and oxidative conditions. Hydrolysis and oxidation are the primary degradation pathways.

  • N-oxide Metabolite Stability: There is a notable lack of publicly available data from direct comparative forced degradation studies on the N-oxide metabolite of vildagliptin. Its primary mention in the literature is as a potential oxidative degradation product of vildagliptin.

This guide will present the stability profile of vildagliptin based on published experimental data and will clearly delineate the areas where further research is needed, particularly concerning the N-oxide metabolite.

Vildagliptin Stability Profile

Forced degradation studies have demonstrated that vildagliptin's stability is significantly influenced by pH and oxidative stress.

Data on Vildagliptin Degradation

The following table summarizes the quantitative data from forced degradation studies on vildagliptin.

Stress ConditionReagent ConcentrationTemperatureDurationDegradation (%)Key Degradation Products
Acidic Hydrolysis 1M HCl70°C210 min~85%(2S)-1-(((S)-1-(3-hydroxyadamantan-1-yl)pyrrolidin-2-yl)carbonyl)pyrrolidine-2-carbonitrile
Basic Hydrolysis 1M NaOH23°C240 min~84%1-(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)-3-hydroxyadamantane-1-carboxamide
Oxidative Degradation 3% H₂O₂23°C180 min~87%Vildagliptin N-oxide, other oxidative adducts
Neutral Hydrolysis Water80°C7 hoursMajor degradant at RRT 0.7Not specified
Thermal Degradation ---No significant degradation-
Photolytic Degradation ---No significant degradation-

Note: The extent of degradation can vary based on the specific experimental conditions.

Vildagliptin Degradation Pathways

The degradation of vildagliptin proceeds through several pathways depending on the stressor. The primary routes are hydrolysis of the amide bond and oxidation of the tertiary amine.

Vildagliptin_Degradation Vildagliptin Vildagliptin Acid_Stress Acidic Hydrolysis Vildagliptin->Acid_Stress Base_Stress Basic Hydrolysis Vildagliptin->Base_Stress Oxidative_Stress Oxidative Stress (H₂O₂) Vildagliptin->Oxidative_Stress Hydrolysis_Product Amide Bond Cleavage Products Acid_Stress->Hydrolysis_Product Major Pathway Base_Stress->Hydrolysis_Product Major Pathway N_Oxide Vildagliptin N-oxide Oxidative_Stress->N_Oxide Primary Product Other_Oxidative_Products Other Oxidative Adducts Oxidative_Stress->Other_Oxidative_Products

Caption: Vildagliptin degradation pathways under stress.

This compound Metabolite: A Stability Unknown

While the N-oxide of vildagliptin is identified as a product of oxidative stress, there is a conspicuous absence of dedicated studies on its own stability profile in the scientific literature. To conduct a direct and meaningful comparison, the N-oxide metabolite would need to be synthesized, isolated, and subjected to the same battery of forced degradation tests as vildagliptin.

The lack of this data presents a challenge for a comprehensive understanding of the overall stability and impurity profile of vildagliptin, especially under long-term storage or in formulations where oxidative stress may be a factor.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on vildagliptin, based on methodologies cited in the literature.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 1M HCl, 70°C) Neutralization Neutralize (for Acid/Base) Acid->Neutralization Base Basic (e.g., 1M NaOH, 23°C) Base->Neutralization Oxidative Oxidative (e.g., 3% H₂O₂, 23°C) Analysis Analyze via Stability-Indicating HPLC-UV/MS Oxidative->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Sample_Prep Prepare Vildagliptin Solution (e.g., 1 mg/mL) Stress_Application Apply Stress Conditions Sample_Prep->Stress_Application Stress_Application->Acid Stress_Application->Base Stress_Application->Oxidative Stress_Application->Thermal Stress_Application->Photolytic Neutralization->Analysis Data_Interpretation Identify Degradants & Determine Degradation % Analysis->Data_Interpretation

Caption: General workflow for forced degradation studies.

Acidic Hydrolysis
  • Sample Preparation: Dissolve a known amount of vildagliptin in a suitable solvent (e.g., methanol) and dilute with 1M hydrochloric acid to achieve the target concentration.

  • Stress Condition: Incubate the solution at a specified temperature (e.g., 70°C) for a defined period.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Basic Hydrolysis
  • Sample Preparation: Dissolve vildagliptin in a suitable solvent and dilute with 1M sodium hydroxide.

  • Stress Condition: Maintain the solution at room temperature (e.g., 23°C) for a specific duration.

  • Neutralization: Neutralize the solution with an appropriate concentration of hydrochloric acid.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Sample Preparation: Dissolve vildagliptin in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Stress Condition: Keep the solution at room temperature for a defined time.

  • Analysis: Directly analyze the sample using a validated stability-indicating HPLC method.

Conclusion and Future Directions

The available data provides a solid foundation for understanding the stability of vildagliptin under various stress conditions. It is evident that the primary degradation pathways involve hydrolysis and oxidation. However, the stability profile of its N-oxide metabolite remains largely uncharacterized in the public domain.

For a more complete understanding of vildagliptin's long-term stability and to ensure comprehensive quality control, further research is warranted in the following areas:

  • Synthesis and Isolation of this compound: A prerequisite for any stability study is the availability of the pure metabolite.

  • Forced Degradation of this compound: The isolated N-oxide metabolite should be subjected to the same forced degradation conditions as vildagliptin.

  • Comparative Kinetic Studies: A direct comparison of the degradation rates of vildagliptin and its N-oxide metabolite would provide invaluable data for formulation development and stability predictions.

By addressing these knowledge gaps, researchers and pharmaceutical scientists can develop more robust formulations and analytical methods for vildagliptin, ultimately ensuring the quality, safety, and efficacy of this important anti-diabetic medication.

A Comparative Analysis of Vildagliptin Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, across four key species: humans, rats, mice, and dogs. Understanding the species-specific metabolism of a drug candidate is a cornerstone of preclinical development, offering insights into potential efficacy and toxicity. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support research and development in this area.

Executive Summary

Vildagliptin undergoes metabolism primarily through hydrolysis, with the main metabolites being a carboxylic acid derivative (M20.7) formed by the hydrolysis of the cyano group, and to a lesser extent, a metabolite formed by amide bond hydrolysis (M15.3). The parent drug and its metabolites are predominantly excreted through the kidneys. While the major metabolic pathways are qualitatively similar across humans, rats, and dogs, quantitative differences exist in the abundance of specific metabolites. Data on the specific metabolites of Vildagliptin in mice remains limited in the available literature.

Comparative Metabolite Profiles

The following tables summarize the major circulating components in plasma and the predominant metabolites found in excreta for Vildagliptin in humans, rats, and dogs.

Table 1: Major Circulating Components in Plasma Following Vildagliptin Administration

SpeciesUnchanged VildagliptinM20.7 (Cyano-hydrolyzed)M15.3 (Amide-hydrolyzed)Other Metabolites
Human MajorMajorMinorM20.2 (Glucuronide), M20.9 & M21.6 (Oxidative)
Rat MajorMajor-Thiazoline-containing thiol adducts (M407, M583, M464)
Dog MajorMajorMajor-
Mouse Data not availableData not availableData not availableData not available

Table 2: Predominant Metabolites in Excreta (Urine and Feces) Following Vildagliptin Administration

SpeciesM20.7 (Cyano-hydrolyzed)M15.3 (Amide-hydrolyzed)Unchanged VildagliptinOther Metabolites
Human MajorMinorSignificantM20.2, M20.9, M21.6
Rat Predominant-SignificantM407 (approx. 2% of dose)
Dog PredominantMajorSignificant-
Mouse Data not availableData not availableData not availableData not available

Metabolic Pathways of Vildagliptin

Vildagliptin is metabolized through several pathways, with hydrolysis being the most significant. The primary routes of biotransformation are illustrated in the diagram below.

Vildagliptin_Metabolism cluster_hydrolysis Hydrolysis cluster_conjugation Conjugation cluster_oxidation Oxidation cluster_thiol_adducts Thiol Adducts (Rat) Vildagliptin Vildagliptin M20_7 M20.7 (Carboxylic Acid Metabolite) Vildagliptin->M20_7 Cyano Group Hydrolysis (Major Pathway in Human, Rat, Dog) M15_3 M15.3 (Amide Hydrolysis Product) Vildagliptin->M15_3 Amide Bond Hydrolysis (Major in Dog, Minor in Human) M20_2 M20.2 (Glucuronide) Vildagliptin->M20_2 Glucuronidation (Minor in Human) M20_9_M21_6 M20.9 & M21.6 (Oxidative Metabolites) Vildagliptin->M20_9_M21_6 Oxidation (Minor in Human) Thiol_Adducts M407, M583, M464 Vildagliptin->Thiol_Adducts Cysteine or Glutathione Conjugation (Rat) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Plasma) Plasma->Protein_Precipitation Urine Urine Sample Dilution Dilution (Urine) Urine->Dilution Centrifugation Centrifugation Protein_Precipitation->Centrifugation Dilution->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Down Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Metabolite_ID Metabolite Identification MSMS->Metabolite_ID Vildagliptin_Signaling cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Food Intake L_cells Intestinal L-cells Food->L_cells K_cells Intestinal K-cells Food->K_cells GLP1 Active GLP-1 L_cells->GLP1 releases GIP Active GIP K_cells->GIP releases Beta_cells β-cells Insulin Insulin Secretion Beta_cells->Insulin Alpha_cells α-cells Glucagon Glucagon Secretion Alpha_cells->Glucagon GLP1->Beta_cells stimulates GLP1->Alpha_cells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 GIP->Beta_cells stimulates GIP->DPP4 Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Vildagliptin Vildagliptin Vildagliptin->DPP4 inhibits

Vildagliptin N-Oxide Impurity Limits: A Comparative Pharmacopeial Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacopeial limits for Vildagliptin N-oxide and other related substances as specified in major pharmacopeias. Understanding these limits is critical for ensuring the quality, safety, and efficacy of Vildagliptin, a widely used oral anti-diabetic agent. This document outlines the specified impurity thresholds and provides insight into the analytical methodologies required for compliance.

Pharmacopeial Landscape for Vildagliptin Impurity Control

Currently, a dedicated monograph for Vildagliptin is not available in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). In such cases, the control of impurities is generally governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A/B. However, the Indian Pharmacopoeia (IP) has an official monograph for Vildagliptin, which specifies limits for named and unnamed impurities.

The maximum recommended daily dose of Vildagliptin is 100 mg.[1] This dosage is a critical parameter for determining the impurity thresholds under ICH guidelines.

Comparison of Impurity Limits

The following table summarizes the specified limits for Vildagliptin impurities in the Indian Pharmacopoeia and the calculated thresholds according to ICH Q3A guidelines, which are applicable in the absence of specific monographs in other major pharmacopeias.

ImpurityIndian Pharmacopoeia (IP) 2018 Addendum 2021 LimitICH Q3A/B Thresholds (for Maximum Daily Dose of 100 mg)
This compound Not Specified as a named impurity. Controlled under "Any other individual impurity".Reporting Threshold: 0.05%Identification Threshold: 0.10%Qualification Threshold: 0.15%
Impurity A Not More Than 0.15%-
Impurity B Not More Than 0.15%-
Impurity C Not More Than 0.15%-
Impurity D Not More Than 0.15%-
Any other individual impurity Not More Than 0.10%-
Total Impurities Not More Than 0.5%-

Note: While this compound is not explicitly named in the Indian Pharmacopoeia monograph, it would be controlled under the limit for "Any other individual impurity." For regions following ICH guidelines, any unspecified impurity, including the N-oxide, would be subject to the reporting, identification, and qualification thresholds.

Regulatory Framework Overview

The control of impurities in active pharmaceutical ingredients (APIs) like Vildagliptin is a critical aspect of ensuring patient safety. The following diagram illustrates the relationship between the different pharmacopeial and regulatory guidelines.

cluster_ICH ICH Guidelines cluster_Pharmacopeias Pharmacopeias ICH_Q3A ICH Q3A/B (Impurities in New Drug Substances/Products) USP United States Pharmacopeia (USP) Ph_Eur European Pharmacopoeia (Ph. Eur.) IP Indian Pharmacopoeia (IP) Impurity_Limits Impurity_Limits IP->Impurity_Limits Specifies Limits for: - Impurity A, B, C, D - Other individual impurities - Total impurities Vildagliptin Vildagliptin Impurity Control Vildagliptin->ICH_Q3A General Guidance Vildagliptin->USP No Specific Monograph (ICH Applies) Vildagliptin->Ph_Eur No Specific Monograph (ICH Applies) Vildagliptin->IP Specific Monograph

Pharmacopeial and Regulatory Landscape for Vildagliptin Impurity Control.

Experimental Protocols

The determination of Vildagliptin and its related substances as per the Indian Pharmacopoeia is performed using a High-Performance Liquid Chromatography (HPLC) method.

Methodology from Indian Pharmacopoeia 2018 (Addendum 2021)

  • Chromatographic System:

    • Apparatus: A High-Performance Liquid Chromatograph equipped with a UV detector.

    • Column: A stainless steel column 250 mm x 4.6 mm, packed with octadecylsilane bonded to porous silica (5 µm).

    • Mobile Phase: A filtered and degassed mixture of a suitable buffer, acetonitrile, and methanol. The exact composition and gradient are specified in the monograph.

    • Flow Rate: Typically around 1.0 mL per minute.

    • Detection Wavelength: 210 nm.

    • Injection Volume: Typically 20 µL.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Preparation of Solutions:

    • Standard Solution: A known concentration of Vildagliptin Reference Standard is prepared in the mobile phase or a suitable diluent.

    • Test Solution: The sample containing Vildagliptin is dissolved and diluted to a known concentration in the mobile phase or a suitable diluent.

    • Resolution Solution: A solution containing Vildagliptin and known impurities is prepared to ensure the chromatographic system can adequately separate the main component from its impurities.

  • Procedure:

    • Equilibrate the chromatographic system with the mobile phase until a stable baseline is obtained.

    • Inject the resolution solution to verify the system suitability parameters, such as resolution between adjacent peaks.

    • Inject the standard solution and the test solution into the chromatograph.

    • Record the chromatograms and measure the peak areas for all impurities.

    • Calculate the percentage of each impurity in the test sample by comparing the peak areas of the impurities with the peak area of the Vildagliptin standard, taking into account the relative response factors if specified in the monograph.

ICH Guideline Based Approach for Unspecified Impurities

For pharmacopeias where a specific monograph for Vildagliptin is not available, the ICH Q3A/B guidelines provide a framework for the control of impurities. The thresholds are calculated based on the maximum daily dose (MDD) of the drug.

  • Reporting Threshold: The level above which an impurity must be reported in the documentation. For an MDD of 100 mg, this is 0.05%.

  • Identification Threshold: The level above which the structure of an impurity must be determined. For an MDD of 100 mg, this is 0.10%.

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety. For an MDD of 100 mg, this is 0.15%.

The analytical procedures for these determinations should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose, including specificity, linearity, accuracy, precision, and limit of detection/quantitation.

References

Inter-laboratory comparison of Vildagliptin N-oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analysis of Vildagliptin N-oxide

Introduction: This guide provides a comparative overview of analytical methodologies for the determination of this compound, a significant degradation product and impurity of the anti-diabetic drug Vildagliptin. As no formal inter-laboratory comparison studies are publicly available, this document compiles and contrasts data from various published research articles to offer researchers and drug development professionals a comprehensive reference for method selection and development. The methodologies presented are primarily from stability-indicating assays developed using forced degradation studies.

Vildagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the breakdown of incretin hormones GLP-1 and GIP, which in turn enhances insulin secretion and reduces glucagon release, thereby regulating blood glucose levels. The analysis of its degradation products, such as this compound, is crucial for ensuring the safety and efficacy of the final pharmaceutical product.

Comparative Analysis of Analytical Methods

The analysis of Vildagliptin and its impurities is predominantly performed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or Mass Spectrometry detectors.[1][2] The following tables summarize the chromatographic conditions and validation parameters from different studies, providing a side-by-side comparison of method performance.

Table 1: Comparison of Chromatographic Conditions for Vildagliptin Analysis

ParameterMethod AMethod BMethod C
Technique RP-HPLCRP-HPLCRP-HPLC
Column Altima C18 (150mm x 4.6mm, 5µm)Hypersil ODS C18 (250mm x 4.6mm)Symmetry® Waters C18 (150mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile:Phosphoric Acid Buffer (pH 2.6) (60:40 v/v)[3]Acetonitrile:Methanol:Water (20:40:40 v/v)[4]Acetonitrile:Methanol:KH2PO4 Buffer (pH 4.6) (50:20:30 v/v/v)[5]
Flow Rate 0.5 mL/min[3]1.0 mL/min1.0 mL/min[5]
Detection UV at 210 nm[3]UV at 210 nm[4]UV at 220 nm[5]
Retention Time ~3.05 min[3]~4.24 min[4]Not Specified

Table 2: Comparison of Method Validation Parameters for Vildagliptin

ParameterMethod AMethod BMethod C
Linearity Range 5-30 µg/mL[3]Not Specified5-200 µg/mL[5]
Correlation Coeff. (R²) 0.999[3]0.9975[4]>0.999
LOD Not Specified2.017 µg/mL[4]Not Specified
LOQ Not Specified6.11 µg/mL[4]Not Specified
Accuracy (% Recovery) 98.97%[3]99.26%[4]Not Specified
Precision (%RSD) < 2%0.87-1.20%[4]Not Specified

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradation products like this compound.[6] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[6][7]

Objective: To generate degradation products of Vildagliptin, including this compound, for the development and validation of a stability-indicating assay.

Methodology:

  • Acid Hydrolysis: Vildagliptin is treated with 0.1 M to 1.0 M HCl at room temperature or elevated temperatures (e.g., 50-60°C).[6][7]

  • Base Hydrolysis: The drug substance is exposed to 0.1 M to 1.0 M NaOH or KOH under similar temperature conditions.[6][7]

  • Oxidative Degradation: Vildagliptin is treated with a solution of hydrogen peroxide (e.g., 0.1% to 3.0% H₂O₂) at room temperature.[7] this compound is a primary product of this stress condition.[8]

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C) for a defined period.[7]

  • Photolytic Degradation: The drug substance is exposed to a controlled light source (e.g., cool white fluorescent lamp) with an exposure of not less than 1.2 million lux hours.[6][7]

  • Sample Analysis: Degraded samples are diluted with an appropriate solvent and analyzed by a suitable chromatographic method to separate the parent drug from its degradation products.

G cluster_prep Stress Condition Application cluster_analysis Analysis Workflow drug Vildagliptin Drug Substance acid Acid Hydrolysis (e.g., 0.1M HCl) drug->acid base Base Hydrolysis (e.g., 0.1M NaOH) drug->base oxide Oxidative Stress (e.g., 3% H₂O₂) drug->oxide thermal Thermal Stress (e.g., 80°C) drug->thermal photo Photolytic Stress (UV/Vis Light) drug->photo prep Sample Preparation (Dilution & Neutralization) acid->prep base->prep oxide->prep Generates this compound thermal->prep photo->prep hplc RP-HPLC Separation prep->hplc detect UV or MS Detection hplc->detect data Data Analysis (Peak Identification & Quantification) detect->data

Workflow for Forced Degradation and Analysis.

Mechanism of Action & Degradation Pathway

Vildagliptin's therapeutic effect is derived from its role as a DPP-4 inhibitor. Understanding this pathway provides context for the drug's clinical significance. The formation of this compound is a critical aspect of its chemical stability profile, particularly under oxidative stress.

G cluster_moa Vildagliptin Mechanism of Action cluster_degradation Oxidative Degradation Pathway vilda Vildagliptin dpp4 DPP-4 Enzyme vilda->dpp4 Inhibits incretins Incretins (GLP-1, GIP) dpp4->incretins Inactivates pancreas Pancreatic Islets incretins->pancreas Stimulates insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose Improved Glycemic Control insulin->glucose glucagon->glucose vilda_parent Vildagliptin stress Oxidative Stress (e.g., H₂O₂) vilda_parent->stress noxide This compound stress->noxide

Vildagliptin's Mechanism & Degradation.

References

A Comparative Analysis of Vildagliptin and Other DPP-4 Inhibitor Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of vildagliptin and other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, including sitagliptin, saxagliptin, linagliptin, and alogliptin. The information presented is supported by experimental data and methodologies to assist in research and development efforts within the field of diabetes therapeutics.

Introduction to DPP-4 Inhibitors and Metabolism

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[1] Their primary mechanism of action involves the inhibition of the DPP-4 enzyme, which rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By prolonging the activity of these incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[2] The metabolism of these drugs is a critical factor influencing their pharmacokinetic profiles, potential for drug-drug interactions, and overall clinical utility.

Comparative Metabolite Profiles

The metabolic pathways and resulting metabolites differ significantly among the various DPP-4 inhibitors. Vildagliptin undergoes extensive metabolism, whereas others like linagliptin are minimally metabolized.[3]

Table 1: Key Metabolites of Vildagliptin and Other DPP-4 Inhibitors

DrugPrimary Metabolite(s)Metabolic Pathway(s)Active Metabolite(s)Notes
Vildagliptin M20.7 (LAY151)Cyano group hydrolysis (not P450 mediated)NoM20.7 is the major, inactive carboxylic acid metabolite.
Sitagliptin -Primarily excreted unchangedNoUndergoes minimal metabolism.
Saxagliptin 5-hydroxy saxagliptinHepatic metabolism via CYP3A4/5YesThe 5-hydroxy metabolite is active and approximately half as potent as the parent drug.[2][4][5]
Linagliptin -Primarily excreted unchangedNoUndergoes minimal metabolism.
Alogliptin -Primarily excreted unchangedNoUndergoes minimal metabolism.

Pharmacokinetic Comparison

The differences in metabolism directly impact the pharmacokinetic parameters of these drugs.

Table 2: Comparative Pharmacokinetics of DPP-4 Inhibitors

DrugBioavailabilityTime to Peak (Tmax)Half-lifeExcretion
Vildagliptin ~85%1-2 hours~2-3 hoursPrimarily metabolism, then renal and fecal excretion of metabolites.
Sitagliptin ~87%1-4 hours~12.4 hoursPrimarily renal (unchanged).
Saxagliptin ~75%2 hours (parent), 4 hours (active metabolite)~2.5 hours (parent), ~3.1 hours (active metabolite)[2]Hepatic metabolism and renal/fecal excretion.
Linagliptin ~30%1.5 hours>100 hours (terminal)Primarily fecal (unchanged).
Alogliptin ~100%1-2 hours~21 hoursPrimarily renal (unchanged).

Experimental Protocols

Quantification of Vildagliptin and its Metabolites using LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of vildagliptin and its major metabolite, M20.7, in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of vildagliptin).
  • Precipitate proteins by adding 300 µL of acetonitrile.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):
  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Vildagliptin: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
  • M20.7: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
  • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

3. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • Determine the concentration of vildagliptin and M20.7 in the plasma samples from the calibration curve.

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against DPP-4.

1. Reagents and Materials:

  • DPP-4 enzyme (human recombinant).
  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
  • Assay Buffer: Tris-HCl buffer (pH 7.5).
  • Test compounds (vildagliptin and other inhibitors).
  • 96-well black microplate.
  • Fluorescence plate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.
  • In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the test compound solution (or buffer for control), and 25 µL of the DPP-4 enzyme solution.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
  • Incubate the plate at 37°C for 30 minutes, protected from light.
  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

3. Data Analysis:

  • Calculate the percentage of DPP-4 inhibition for each concentration of the test compound.
  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DPP-4 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

DPP-4 inhibitors exert their therapeutic effects by potentiating the signaling of incretin hormones, primarily GLP-1 and GIP.

Incretin Hormone Signaling Pathway

The binding of GLP-1 and GIP to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.

Incretin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R GIP GIP GIPR GIP Receptor GIP->GIPR Gs_alpha1 Gαs GLP-1R->Gs_alpha1 Gs_alpha2 Gαs GIPR->Gs_alpha2 AC1 Adenylyl Cyclase Gs_alpha1->AC1 cAMP1 cAMP AC1->cAMP1 PKA1 PKA cAMP1->PKA1 Epac2_1 Epac2 cAMP1->Epac2_1 Insulin_Granule_Exocytosis1 Insulin Granule Exocytosis PKA1->Insulin_Granule_Exocytosis1 Epac2_1->Insulin_Granule_Exocytosis1 AC2 Adenylyl Cyclase Gs_alpha2->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 Epac2_2 Epac2 cAMP2->Epac2_2 Insulin_Granule_Exocytosis2 Insulin Granule Exocytosis PKA2->Insulin_Granule_Exocytosis2 Epac2_2->Insulin_Granule_Exocytosis2

Caption: Simplified signaling pathway of GLP-1 and GIP in pancreatic β-cells.

Metabolic Pathways of Vildagliptin and Saxagliptin

The metabolic fates of vildagliptin and saxagliptin are distinct, with vildagliptin undergoing hydrolysis and saxagliptin being metabolized by CYP enzymes.

Metabolic_Pathways cluster_vildagliptin Vildagliptin Metabolism cluster_saxagliptin Saxagliptin Metabolism Vildagliptin Vildagliptin M20_7 M20.7 (Inactive) Vildagliptin->M20_7 Cyano group hydrolysis Saxagliptin Saxagliptin Metabolite 5-hydroxy saxagliptin (Active) Saxagliptin->Metabolite CYP3A4/5 Experimental_Workflow cluster_workflow Metabolite Analysis Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

A Comparative Guide to the Method Transfer of Vildagliptin N-oxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the transfer of a stability-indicating analytical method suitable for the analysis of Vildagliptin and its process-related impurities and degradation products, including Vildagliptin N-oxide. The document outlines the experimental protocol for a high-performance liquid chromatography (HPLC) method and a comparative analysis of its performance between a transferring and a receiving laboratory.

I. Introduction

The successful transfer of an analytical method from one laboratory (transferring unit) to another (receiving unit) is a critical step in the pharmaceutical development and quality control lifecycle. It ensures that the receiving laboratory can perform the method with the same level of accuracy, precision, and reliability as the originating laboratory. This guide focuses on a stability-indicating HPLC method capable of separating Vildagliptin from its potential impurities and degradation products, such as this compound, which can form under oxidative stress conditions.

II. Analytical Method Protocol

A representative stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of Vildagliptin and its related substances is detailed below. This method is designed to provide adequate separation and quantification of the active pharmaceutical ingredient (API) and its impurities.

Experimental Protocol: Stability-Indicating RP-HPLC for Vildagliptin

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Mobile Phase A: Perchloric acid buffer.

    • Mobile Phase B: A mixture of methanol and acetonitrile.[1]

  • Gradient Program: A gradient elution is employed to ensure the separation of all related substances.

  • Flow Rate: 1.0 mL/minute.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration of approximately 1.0 mg/mL.

III. Method Transfer Protocol and Comparative Data

The method transfer process involves a pre-defined set of experiments to be performed by both the transferring and receiving laboratories. The results are then compared against established acceptance criteria.

Workflow for Analytical Method Transfer

Method_Transfer_Workflow cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory cluster_joint Joint Evaluation T1 Method Development & Validation T2 Prepare Method Transfer Protocol T1->T2 T3 Analyze Samples (e.g., 3 lots) T2->T3 T4 Compile & Share Data T3->T4 R1 Review Protocol & Train Analysts T4->R1 Knowledge & Protocol Transfer R2 Analyze the Same Sample Lots R1->R2 R3 Compile & Compare Data R2->R3 J1 Compare Results Against Acceptance Criteria R3->J1 J2 Investigate Deviations (if any) J3 Method Transfer Successful J1->J3 Pass J4 Method Transfer Failed J1->J4 Fail

Caption: Workflow of a typical analytical method transfer process.

A. System Suitability

System suitability testing ensures that the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTransferring Lab ResultsReceiving Lab Results
Tailing Factor (Vildagliptin) ≤ 2.01.21.3
Theoretical Plates (Vildagliptin) ≥ 200058005500
%RSD of 6 Injections ≤ 2.0%0.8%1.1%

B. Intermediate Precision (Repeatability)

This test assesses the precision of the method within the same laboratory over a short period.

SampleTransferring Lab (% Impurity)Receiving Lab (% Impurity)
Analyst 1, Day 1 0.150.16
Analyst 2, Day 2 0.140.15
Mean 0.1450.155
%RSD 1.2%1.1%
Acceptance Criteria (%RSD) ≤ 10.0%

C. Accuracy (Recovery)

Accuracy is determined by spiking a placebo with a known amount of this compound (or a representative impurity) at different concentration levels.

Concentration LevelTransferring Lab (% Recovery)Receiving Lab (% Recovery)
50% 99.2%98.5%
100% 101.5%100.8%
150% 99.8%101.2%
Acceptance Criteria (% Recovery) 90.0% - 110.0%

D. Linearity

The linearity of the method is assessed over a range of concentrations for the impurity.

ParameterAcceptance CriteriaTransferring Lab ResultsReceiving Lab Results
Correlation Coefficient (r²) ≥ 0.990.99920.9989
Y-intercept Report150180

E. Comparative Analysis of a Stressed Sample

A sample of Vildagliptin subjected to oxidative stress (e.g., with hydrogen peroxide) is analyzed by both laboratories to compare the quantification of the resulting this compound.

ParameterTransferring Lab ResultsReceiving Lab ResultsDifferenceAcceptance Criteria
% this compound 0.45%0.48%0.03%≤ 0.1%
Total Impurities 0.82%0.88%0.06%≤ 0.2%

IV. Conclusion

The comparative data presented in this guide demonstrates a successful transfer of the stability-indicating HPLC method for Vildagliptin and its related substances. The results from both the transferring and receiving laboratories are well within the pre-defined acceptance criteria, indicating that the receiving laboratory is qualified to perform this analytical procedure for routine quality control testing. The close agreement in system suitability, precision, accuracy, linearity, and the analysis of a stressed sample confirms the robustness and reliability of the method across different laboratory environments.

References

Safety Operating Guide

Safe Disposal of Vildagliptin N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe disposal of Vildagliptin N-oxide.

Disposal Procedures

This compound, a pharmaceutical-related compound, requires careful management for its disposal. While specific hazard classifications are not fully detailed in available safety data, a cautious approach is necessary. The primary recommended method of disposal is through incineration.[1]

Step-by-Step Disposal Protocol:

  • Segregation and Collection: Isolate this compound waste from other laboratory waste streams. Use designated, clearly labeled, and sealed containers for collection.

  • Licensed Disposal Service: Engage a licensed hazardous material disposal company for the collection and transport of the this compound waste.[1] It is crucial to ensure the selected company is certified to handle pharmaceutical waste.

  • Incineration: The recommended method for the final disposal of this compound is incineration.[1] This should be carried out in an incinerator equipped with an afterburner and a scrubber to minimize the release of potentially harmful substances into the atmosphere.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), labware, and cleaning materials, should be treated as contaminated waste and disposed of following the same procedures as the compound itself.[1]

  • Regulatory Compliance: Always adhere to all federal, state, and local regulations governing the disposal of chemical and pharmaceutical waste.[1]

Safety and Handling Information

While no specific GHS hazard statements are available for this compound, it is identified as a "pharmaceutical related compound of unknown potency".[1] Therefore, standard laboratory safety protocols for handling chemical compounds should be strictly followed.

PropertyInformationSource
Chemical Name (2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)oxidoazane[1]
Molecular Formula C17H25N3O3[2]
Molecular Weight 319.41 g/mol [2]
Appearance Not Available[2]
Storage 2-8°C Refrigerator[2]
Toxicity Data No data available[1]
Ecotoxicity Data No data available[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated segregate Segregate and Collect in Labeled, Sealed Containers start->segregate contact_vendor Contact Licensed Hazardous Waste Vendor segregate->contact_vendor package Package for Transport According to Regulations contact_vendor->package transport Transport to Certified Facility package->transport incinerate Incinerate with Afterburner and Scrubber transport->incinerate document Document Disposal incinerate->document

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Vildagliptin N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds is paramount. This document provides essential procedural guidance for the safe use of Vildagliptin N-oxide in a laboratory setting. While specific hazard data for this compound is limited, the safety protocols outlined here are based on the known properties of the parent compound, Vildagliptin, and general best practices for handling chemical reagents.

Hazard Identification and Personal Protective Equipment

While a comprehensive GHS classification for this compound is not currently available, the parent compound, Vildagliptin, is classified with the following hazards:

  • Acute Oral Toxicity, Category 4

  • Skin Irritation, Category 2

  • Serious Eye Irritation, Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Tract Irritation)

Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection GlovesChemically resistant, impervious gloves. Inspect prior to use.
Body Protection Laboratory CoatStandard laboratory coat.
Impervious ClothingFire/flame resistant and impervious clothing should be worn.[1]
Respiratory Protection RespiratorA NIOSH-approved respirator should be used if ventilation is inadequate or if handling large quantities.

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following step-by-step procedure outlines the handling and disposal process for this compound.

Step 1: Preparation and Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

Step 3: Compound Handling

  • Carefully weigh and handle the solid compound to avoid generating dust.

  • If creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.

Step 4: Decontamination

  • Thoroughly clean all work surfaces and equipment after use.

  • Wash hands and any exposed skin with soap and water.

Step 5: Waste Disposal

  • Dispose of excess and expired materials through a licensed hazardous material disposal company.[1]

  • Contaminated materials, such as gloves and weighing paper, should be disposed of as hazardous waste.

  • Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Ensure compliance with all federal and local regulations regarding chemical waste disposal.[1]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound (Avoid Dust/Splashing) don_ppe->handle_compound decontaminate Decontaminate Work Area & Equipment handle_compound->decontaminate dispose_waste Dispose of Waste via Licensed Contractor decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.